Nickel--oxotungsten (1/1)
Description
Contextualization of Nickel and Tungsten in Advanced Inorganic Chemistry and Materials Science
Nickel (Ni) and tungsten (W) are transition metals that individually play crucial roles in modern technology and chemistry. Nickel, a hard, ductile, and silvery-white metal, is well-known for its exceptional corrosion resistance, high-temperature strength, and catalytic activity. melscience.comwikipedia.org It is a cornerstone of many high-performance alloys and is vital in electronics for applications like batteries and as a protective coating. melscience.com Nickel compounds can exhibit various oxidation states, most commonly +2, which is the state found in nickel tungstate (B81510). melscience.com
Tungsten holds the distinction of having the highest melting point of all metals (3,370°C) and remarkable density. sharrettsplating.com Its hardness and high-temperature stability make it indispensable in applications ranging from lightbulb filaments to high-speed steel alloys and radiation shielding. sharrettsplating.comctia.com.cn In chemical compounds, tungsten typically exhibits a high oxidation state, most often +6, as seen in tungsten(VI) oxide (WO₃) and tungstate salts. tungsten-powder.com
The combination of nickel's electrochemical activity and tungsten's stability in the form of the tungstate anion (WO₄²⁻) creates a compound, nickel tungstate (NiWO₄), with a unique set of physicochemical properties. ontosight.aicore.ac.uk This synergy makes nickel-oxotungsten systems a fertile ground for research, particularly in fields requiring materials with high stability, specific electronic properties, and catalytic potential. ontosight.airesearchgate.net The properties of NiWO₄, such as its high electrical conductivity compared to many single transition metal oxides, make it a subject of intense study. rsc.org
Historical Development and Evolution of Research on Nickel-Oxotungsten Species
The exploration of nickel tungstate dates back to the 19th century, following the initial discoveries and isolation of both nickel and tungsten. sharrettsplating.comontosight.ai Early research focused on fundamental synthesis and characterization. Solid-state reactions involving the heating of nickel(II) oxide (NiO) and tungsten(VI) oxide (WO₃) were among the first methods used to produce the compound. wikipedia.org Another classic approach has been precipitation or co-precipitation reactions, for instance, by combining aqueous solutions of a soluble nickel salt like nickel(II) nitrate (B79036) with sodium tungstate. wikipedia.org
Initial interest in nickel tungstate was also driven by its magnetic properties; it is known to be antiferromagnetic at low temperatures. For much of its history, however, nickel tungstate had no major commercial uses. wikipedia.org
The late 20th and early 21st centuries marked a significant evolution in research, driven by the rise of nanoscience and nanotechnology. Scientists began to develop more sophisticated synthesis techniques to control the morphology and size of NiWO₄ particles, which profoundly influences their properties. Methods such as hydrothermal, solvothermal, sol-gel, and molten salt synthesis have been employed to create a variety of nanostructures, including nanoparticles, nanobricks, nanowires, and nanoflowers. rsc.orgresearchgate.netnih.gov
This modern research has shifted focus towards harnessing the material's functional properties. Detailed research findings now highlight its potential in a wide array of advanced applications, including:
Supercapacitors: As a promising cathode material for asymmetric supercapacitors due to its high specific capacitance. researchgate.netnih.govrsc.org
Photocatalysis: For the degradation of organic pollutants under light irradiation. rsc.orgunesp.br
Sensors: In the electrochemical detection of various substances, including humidity, ascorbic acid, and heavy metal ions. core.ac.ukrsc.orgwikipedia.orgresearchgate.net
Electrochromics: As a material that can change its optical properties with the application of an electric field, making it relevant for smart windows. core.ac.ukmdpi.com
The timeline below captures some key stages in the study of this compound.
| Era | Key Research Focus |
| 19th Century | Initial discovery and fundamental synthesis from constituent elements. ontosight.ai |
| Early-Mid 20th Century | Basic characterization of physical properties and crystal structure; investigation of magnetic properties (antiferromagnetism). |
| Late 20th Century | Development of various synthesis routes, including solid-state reactions and co-precipitation methods. wikipedia.org |
| 21st Century | Rise of nanoscience; development of advanced synthesis methods (hydrothermal, solvothermal) to create nanostructures (nanowires, nanobricks). rsc.orgnih.gov Exploration of advanced applications in supercapacitors, photocatalysis, and electrochemical sensors. wikipedia.orgresearchgate.netmdpi.com |
Classification and Nomenclature of Nickel-Oxotungsten Compounds within Academic Frameworks
The systematic classification of Nickel-Oxotungsten (1/1) is based on established chemical nomenclature and crystallographic data.
Chemical Nomenclature: The compound with the chemical formula NiWO₄ is formally named nickel(II) tungstate . wikipedia.org The "(II)" indicates the +2 oxidation state of the nickel ion. It is also referred to as nickel tungsten oxide. wikipedia.orgnih.gov The name "Nickel-oxotungsten (1/1)" reflects the 1:1 stoichiometric ratio of nickel to tungsten atoms.
Structural Classification: From a structural chemistry perspective, NiWO₄ is classified as a member of the tungstate family with the general formula MWO₄, where M is a divalent metal cation. mdpi.com These tungstates typically crystallize in one of two main structures: scheelite or wolframite (B13744602). The specific structure depends on the ionic radius of the divalent metal ion. core.ac.uk
Since the Ni²⁺ ion is relatively small, NiWO₄ adopts the wolframite crystal structure . core.ac.ukwikipedia.org This structure is characterized by a monoclinic crystal system with the space group P2/c. wikipedia.orgacs.org
The table below summarizes the classification and key identifiers for nickel tungstate.
| Classification Type | Description |
| Chemical Formula | NiWO₄ wikipedia.org |
| IUPAC Name | nickel(II) tungstate; dioxido(dioxo)tungsten;nickel(2+) nih.gov |
| Synonyms | Nickel tungsten oxide, Nickel-oxotungsten (1/1) wikipedia.org |
| CAS Number | 14177-51-6 wikipedia.org |
| Crystal System | Monoclinic wikipedia.org |
| Crystal Structure | Wolframite core.ac.uk |
| Space Group | P2/c wikipedia.orgacs.org |
Properties
CAS No. |
12640-79-8 |
|---|---|
Molecular Formula |
NiOW |
Molecular Weight |
258.53 g/mol |
IUPAC Name |
nickel;oxotungsten |
InChI |
InChI=1S/Ni.O.W |
InChI Key |
USPVIMZDBBWXGM-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ni] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Nickel Oxotungsten Compounds
Solution-Based Synthesis Approaches
Solution-based methods are widely favored due to their versatility, scalability, and ability to produce a diverse range of nanostructures at relatively low temperatures. These techniques involve the reaction of precursors in a liquid medium.
Co-precipitation is a straightforward and effective method for synthesizing nickel tungstate (B81510) powders. iaea.org This technique involves mixing aqueous solutions of a soluble nickel salt, such as nickel nitrate (B79036) or nickel chloride, with a soluble tungstate salt, typically sodium tungstate. The reaction leads to the immediate precipitation of insoluble nickel tungstate due to the low solubility product of the compound.
The process allows for excellent control over the stoichiometry and homogeneity of the resulting material. Key parameters such as the pH of the solution, reaction temperature, and the concentration of the precursor solutions can be precisely adjusted to influence the particle size, morphology, and crystallinity of the final product. For instance, nickel-cobalt (B8461503) mixed tungstates have been prepared using a simple co-precipitation method with varying molar ratios of the metal precursors. rsc.orgrsc.org The resulting materials were found to be agglomerated, amorphous, and circular nanocomposite structures. rsc.org Generally, the precipitate is collected by filtration, washed to remove impurities, and then dried. A subsequent calcination step at elevated temperatures is often employed to enhance the crystallinity of the NiWO₄. iaea.org
Table 1: Research Findings on Co-precipitation Synthesis of Metal Tungstates
| Catalyst | Precipitants | Synthesis Conditions | Key Findings | Reference |
| NiWO₄, CoWO₄, CuWO₄, MnWO₄ | Not specified | Synthesized at 400 °C | Characterized for photocatalytic properties under visible light. | iaea.org |
| Ni-Co-W Nanocomposite | Not specified | Simple co-precipitation with different molar ratios of Ni, Co, and W. | The 1:1:1.5 (Ni:Co:W) ratio showed the highest current density for methanol (B129727) oxidation. | rsc.org |
| Ni-Al₂O₃ | Urea (B33335), Sodium Carbonate, Sodium Hydroxide (B78521), etc. | Co-precipitation method with various precipitants, followed by calcination at 650 °C. | The precipitant type (carbonate-ion vs. hydroxide-ion group) significantly affects particle morphology. | nih.gov |
| NiO Nanoparticles | Nickel chloride hexahydrate and ammonia (B1221849) solution. | Simple and cost-effective co-precipitation method. | Confirmed the synthesis of NiO nanoparticles with potential for industrial applications. | journalijar.com |
Hydrothermal and Solvothermal Synthesis
Hydrothermal and solvothermal methods are highly effective for producing well-defined, crystalline nanostructures of nickel tungstate. iaea.orgnih.gov These processes are conducted in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where precursors are subjected to elevated temperatures and pressures for a specific duration. nih.govnih.gov The primary distinction between the two is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses non-aqueous organic solvents. nih.gov
These methods allow for precise control over the morphology of the NiWO₄, enabling the fabrication of diverse structures such as nanoparticles, nanowires, and complex hierarchical assemblies. iaea.orgnih.gov For example, chain-like, round-shaped NiWO₄ nanostructures with sizes between 20 and 100 nm have been synthesized via a simple hydrothermal method at 180°C, followed by calcination at 700°C. iaea.orgresearchgate.net In another study, a solvothermal approach using ethylene (B1197577) glycol as the solvent successfully produced NiWO₄ nanowires. nih.gov The reaction parameters, including temperature, time, pH, and the choice of precursors and solvents, are critical in determining the final product's characteristics. nih.govacs.org
Table 2: Research Findings on Hydrothermal/Solvothermal Synthesis of NiWO₄
| Product Morphology | Synthesis Method | Precursors | Conditions | Key Findings | Reference |
| Chain-like, round-shaped nanostructures | Hydrothermal | Not specified | 180 °C, calcination at 700 °C | Enhanced specific capacitance of 1524 F/g at 0.5 A/g. | iaea.orgresearchgate.net |
| Bimetallic Ni-CoWO₄ nanoparticles | Hydrothermal | Not specified | Calcination at 600 °C for 6 h | Resulted in mesoporous nanoparticles with a crystal size of ~50–60 nm. | mdpi.com |
| Nanowires | Solvothermal | Nickel nitrate, Sodium tungstate in ethylene glycol | 180 °C for varying durations (8-24 h) | Offered a high specific capacitance of 1190 F g⁻¹ at 0.5 A g⁻¹. | nih.gov |
| Nanoparticles | Hydrothermal | 0.1 M Ni(NO₃)₂·6H₂O, 0.1 M Na₂WO₄·2H₂O | 180 °C for 12 h | Utilized as an electrode material for electrochemical detection. | acs.org |
| Mn-decorated NiWO₄ nanocomposite | Hydrothermal | Sodium tungstate, Nickel nitrate, Manganese chloride | 120 °C for 24 h | Showed enhanced photocatalytic degradation of methyl orange. | nih.gov |
Sonochemical and Sonochemical-Assisted Preparation
The sonochemical method utilizes the energy of high-frequency ultrasound to drive chemical reactions. This technique is based on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. The collapse of these bubbles creates localized "hot spots" with transient high temperatures (several thousand Kelvin) and pressures (over a thousand atmospheres), along with rapid heating and cooling rates. researchgate.netespublisher.com
For the synthesis of nickel tungstate, an aqueous solution containing nickel (II) nitrate hexahydrate and sodium tungstate dihydrate is subjected to intense ultrasonic irradiation. researchgate.netresearchgate.net This process is known for being rapid and efficient, often leading to the formation of nanoparticles with a high surface area. researchgate.net It is reported to be the first time nickel tungstate was synthesized using an ultrasonic method, resulting in pure monoclinic phase NiWO₄ with a wolframite (B13744602) structure. researchgate.net The method can also be used in an assisted capacity, for example, to facilitate the decoration of nickel tungstate on a polymer nanocomposite. espublisher.com
Table 3: Research Findings on Sonochemical Synthesis of Nickel Tungstate
| Precursors | Solvent | Sonication Details | Product | Key Findings | Reference |
| Nickel (II) nitrate hexahydrate, Sodium tungstate dihydrate | Aqueous solution | Not specified | NiWO₄ nanoparticles | First reported synthesis of NiWO₄ by ultrasound; confirmed pure monoclinic phase. | researchgate.netresearchgate.net |
| Nickel chloride (NiCl₂·6H₂O), Sodium tungstate (Na₂WO₄·2H₂O), Sodium hydroxide (NaOH) | Water | Solutions ultrasonicated for 10 min before mixing, then sonicated for 30 min. | Bright green crystals of NiWO₄ | A simple and facile synthesis strategy was demonstrated. | espublisher.com |
Wet Chemical Routes for Nanomaterial Fabrication
"Wet chemical synthesis" is a broad term that encompasses a variety of solution-based techniques for producing nanomaterials, including co-precipitation and sol-gel methods. researchgate.netresearchgate.net These routes are characterized by chemical reactions occurring in a liquid phase at relatively low temperatures. A typical approach involves dissolving precursors in a solvent, followed by a chemical reaction (e.g., reduction, precipitation, or hydrolysis) to form the desired material. academicjournals.orgyoutube.com
In the context of fabricating nickel-based nanomaterials, a wet chemical reduction method might involve dissolving a nickel salt like nickel chloride in water. academicjournals.org Surfactants, such as sodium-dodecyl sulphate (SDS), and polymers, like polyvinylpyrrolidone (B124986) (PVP), are often added to the solution to control particle growth and prevent agglomeration, yielding nanoparticles with specific sizes and morphologies. academicjournals.org For nickel oxide (NiO) nanoparticles, a common wet chemical method involves precipitating nickel hydroxide from a nickel nitrate solution using sodium hydroxide, followed by calcination to form NiO. researchgate.net These general principles are adaptable for the synthesis of nickel tungstate nanomaterials.
Table 4: Examples of Wet Chemical Synthesis for Nickel-Based Nanomaterials
| Material | Synthesis Method | Precursors/Reagents | Key Features | Reference |
| Nano-sized Nickel | Chemical Reduction | NiCl₂, Hydrazine (reducing agent), SDS, PVP | Produced spherical Ni particles as fine as 10 nm in diameter. | academicjournals.org |
| NiO Nanoparticles | Chemical Precipitation | Nickel nitrate hexahydrate, Sodium hydroxide | Products were calcined at 600°C; confirmed the presence of NiO nanopowders. | researchgate.netresearchgate.net |
| hcp Nickel Nanoparticles | Soft Chemical Synthesis | Nickel amidinate precursor | Synthesis performed in ionic liquids, resulting in metastable superparamagnetic nanoparticles. | hhu.de |
Gas-Phase and Solid-State Synthesis Routes
Gas-phase and solid-state synthesis routes offer alternatives to solution-based methods, often providing pathways to high-purity thin films and crystalline materials.
Aerosol Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films of materials onto a substrate. rsc.org Unlike conventional CVD, which requires volatile precursors, AACVD relies on the solubility of precursors in a solvent. The process begins with the creation of an aerosol from a solution containing the desired precursors (a nickel source and a tungsten source dissolved in a suitable solvent like methanol). nih.gov
This aerosol, consisting of fine droplets, is then transported by a carrier gas (e.g., argon or nitrogen) into a heated reaction chamber containing a substrate. As the droplets approach the hot substrate, the solvent evaporates, and the precursors decompose and react on the surface, forming a thin, uniform film of the target material, in this case, nickel tungstate. nih.govacs.org This method provides excellent control over film morphology and thickness by adjusting parameters such as deposition time, temperature, and precursor concentration. nih.govresearchgate.net AACVD has been successfully used to deposit thin films of related materials like nickel molybdate (B1676688) (NiMoO₄) and nickel/cobalt oxides. nih.govrsc.org
Table 5: Research Findings on AACVD of Related Metal Oxides
| Material | Precursors | Deposition Conditions | Application | Key Findings | Reference |
| NiMoO₄ Nanosheets | Ni(acac)₂, MoO₂(acac)₂ in methanol | Deposited on Nickel Foam at 480 °C for 60 and 120 min. | Electrocatalyst for water oxidation | Resulted in crystalline, flower-like 2D nanosheets. | nih.gov |
| NiO Thin Films | Not specified | Single-step AACVD | Electrochromism | Produced cubic NiO with an octahedral-like grain structure. | researchgate.net |
| NiO–CoO Films | Not specified | AACVD onto FTO electrodes | Hydrazine sensor | Fabricated nanoparticle (NP) and nanowall (NW) films with controlled morphology. | rsc.org |
Reactive DC Magnetron Sputtering
Reactive Direct Current (DC) magnetron sputtering is a versatile physical vapor deposition (PVD) technique used to fabricate high-quality nickel-oxotungsten thin films. This method involves the bombardment of a metallic nickel-tungsten or separate nickel and tungsten targets with energetic ions from a plasma, typically argon. The dislodged atoms then react with a controlled amount of oxygen gas introduced into the vacuum chamber before depositing onto a substrate.
The key to this process is the careful control of the oxygen partial pressure. Insufficient oxygen results in a metallic film, while an excess can lead to the formation of an insulating layer on the target surface, a phenomenon known as "target poisoning," which can destabilize the sputtering process. To counteract this, pulsed-DC power supplies are often employed. These supplies alternate the voltage, which helps to clean the target surface of insulating oxide layers, allowing for stable, high-rate deposition of stoichiometric nickel tungstate films. espublisher.com
The properties of the resulting films, such as crystallinity, surface morphology, and grain size, are highly dependent on deposition parameters. These parameters include the sputtering power, the argon-to-oxygen gas flow ratio, the substrate temperature, and the distance between the target and the substrate. sciopen.com For instance, nickel oxide (NiO) thin films deposited by DC reactive magnetron sputtering have shown that varying the oxygen partial pressure significantly affects the film's resistivity and optical band gap. rsc.org Similarly, the deposition of tungsten oxide (WO3) films is influenced by the sputtering pressure and gas composition. researchgate.net By co-sputtering from nickel and tungsten targets or using a composite target in a reactive oxygen environment, it is possible to achieve precise control over the Ni:W ratio and the oxidation state, leading to the formation of crystalline NiWO4 thin films. gla.ac.ukresearchgate.net
| Parameter | Influence on Film Properties |
| Oxygen Partial Pressure | Affects stoichiometry, crystallinity, and electrical resistivity. rsc.org |
| Sputtering Power | Influences deposition rate and film density. |
| Substrate Temperature | Controls crystallinity and grain size. |
| Target-to-Substrate Distance | Can alter film uniformity and morphology. sciopen.com |
Thermal Evaporation Methods
Thermal evaporation is another PVD technique suitable for the synthesis of nickel-oxotungsten thin films. In this method, the source materials, typically nickel and tungsten oxide (WO3) powders or pellets, are heated in a high vacuum environment until they evaporate or sublimate. rsc.orgmdpi.com The resulting vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film. nih.gov
A significant challenge in the thermal evaporation of nickel is its tendency to alloy with refractory metal boats (e.g., tungsten) at high temperatures, which can cause the boat to become brittle and fail. nih.gov To circumvent this, alumina-coated boats or alumina (B75360) crucibles can be used as a barrier between the nickel and the heating element, prolonging the life of the evaporation source. nih.gov
Co-evaporation from separate nickel and tungsten oxide sources allows for the formation of NiO-doped WO3 or composite nickel-oxotungsten films. rsc.orgrsc.org The stoichiometry and properties of the deposited film are controlled by the evaporation rates of the individual sources, which are in turn dependent on the temperature of each source. Following deposition, a post-annealing step in an air or oxygen atmosphere is often necessary to promote the crystallization of the desired NiWO4 phase and to improve the film's structural quality. rsc.orgrsc.org Studies on NiO-WO3 thin films have shown that the deposition sequence and the molar ratio of NiO can significantly influence the grain growth and surface morphology of the final film. rsc.orgrsc.org
| Technique | Description | Key Parameters |
| Single Source Evaporation | Evaporation of pre-synthesized NiWO4 powder. | Source temperature, vacuum pressure, substrate temperature. |
| Co-evaporation | Simultaneous evaporation from separate Ni and WO3 sources. | Individual source temperatures, deposition rates. rsc.orgrsc.org |
| Sequential Evaporation | Deposition of alternating layers of Ni and WO3 followed by annealing. | Layer thickness, annealing temperature and duration. rsc.orgrsc.org |
Molten Salt Processes
Molten salt synthesis offers a simple and effective low-temperature route to produce crystalline nanoparticles of nickel tungstate. sciopen.com In a typical process, precursors such as nickel nitrate and sodium tungstate are mixed with a salt or a eutectic mixture of salts (e.g., a mixture of KCl and NaCl). This mixture is then heated to a temperature above the melting point of the salt but often below the calcination temperatures required in solid-state reactions.
The molten salt acts as a solvent, facilitating the dissolution and diffusion of the reactants, which promotes the formation of a homogeneous, crystalline product. The particle size, morphology, and crystallinity of the resulting NiWO4 nanoparticles can be controlled by adjusting parameters such as the reaction temperature, duration, and the ratio of salt to reactants. sciopen.com After the reaction, the salt is easily removed by washing with a suitable solvent, typically water, leaving behind the pure nickel tungstate nanoparticles. This method has been successfully used to synthesize pure monoclinic wolframite-structured NiWO4. sciopen.com More advanced molten salt methods can even achieve atomic-level dispersion of metal co-catalysts, highlighting the versatility of this approach for creating highly tailored nanomaterials. acs.org
Polyoxometalate (POM) Specific Synthesis Strategies
Polyoxometalates (POMs) are a class of discrete, anionic metal-oxide clusters, typically formed from early transition metals like tungsten, molybdenum, and vanadium. The incorporation of other metal ions, such as nickel, into these structures leads to materials with diverse functionalities, particularly in catalysis and magnetism.
Self-Assembly Processes for Nickel-Tungsten Polyoxometalates
The synthesis of nickel-tungsten POMs often relies on the principle of self-assembly in aqueous solutions. By carefully controlling parameters such as pH, temperature, concentration of precursors, and the presence of specific counter-ions or templating agents, complex, high-nuclearity structures can be formed. gla.ac.uknih.gov
A common strategy involves the reaction of a lacunary (or vacant) Keggin or Dawson-type polyoxotungstate precursor with nickel(II) salts. rsc.orgchemrxiv.org Lacunary POMs have missing {WO} units, creating highly reactive sites that can readily coordinate with electrophilic metal ions like Ni²⁺. For example, the trilacunary Keggin ion [A-α-PW9O34]⁹⁻ can react with nickel ions to form elaborate structures, including sandwich-type and larger cluster assemblies. rsc.org The choice of organic ligands can also direct the self-assembly process, leading to the formation of one-dimensional helical chains or other complex frameworks. rsc.org Recently, wheel-shaped tungstophosphates containing eight nickel ions, such as Na20H4[Ni8(H2O)32P8W48O184]·72H2O, have been synthesized at room temperature through the self-assembly of hexavacant Dawson-type precursors with nickel salts. chemrxiv.org
| Precursor POM Type | Resulting Ni-W POM Structure | Key Synthetic Factor |
| Lacunary Keggin [A-α-PW9O34]⁹⁻ | Hexa-Ni-substituted Keggin units rsc.org | Presence of organic ligands (e.g., 1,2-Diaminocyclohexane) |
| Hexavacant Dawson K12[H2P2W12O48] | Wheel-shaped [Ni8(H2O)32P8W48O184]²⁰⁻ chemrxiv.org | Room temperature reaction in aqueous solution |
| Lacunary A-α-{SiW9O34} | High-nuclearity clusters {Ni12}, {Ni13}, {Ni25} | Use of inorganic linkers like {PO4} and {CO3} |
Incorporation of Nickel Ions into Tungsten-Based Polyoxometalate Frameworks
The direct incorporation of nickel ions into the framework of polyoxotungstates is a powerful method for creating functional materials. This is typically achieved by reacting a labile tungsten precursor, such as sodium tungstate (Na2WO4), with a nickel salt under specific pH conditions. The nickel ions can act as heteroatoms within the POM structure or, more commonly, as linking units that bridge multiple POM fragments. rsc.org
For instance, polynuclear nickel clusters can be encapsulated by lacunary A-α-{SiW9O34} POM units, forming complex structures like Na24[Ni12(OH)9(CO3)3(PO4)(SiW9O34)3]·56H2O. In these compounds, the nickel ions, bridged by hydroxide, phosphate, or carbonate groups, form a central core that is stabilized by the surrounding polyoxotungstate ligands. The synthesis is typically carried out under hydrothermal conditions, where elevated temperature and pressure facilitate the formation of these intricate architectures. rsc.org The resulting materials often exhibit interesting magnetic properties, such as ferromagnetic or antiferromagnetic coupling between the nickel centers, depending on the Ni-O-Ni bond angles within the cluster. rsc.org
Post-Editing and Modification of Polyoxometalate Structures
Post-functionalization or post-editing is an emerging strategy that involves the chemical modification of a pre-formed polyoxometalate. rsc.orgresearchgate.net This approach allows for the introduction of new functionalities without altering the core POM structure. For nickel-tungsten POMs, this could involve the covalent attachment of organic molecules to the cluster surface or the site-selective substitution of atoms within the framework. rsc.org
A key advantage of post-editing is that it allows for the creation of complex hybrid materials that would be difficult to synthesize through direct self-assembly. rsc.org For example, a pre-formed nickel-containing polyoxotungstate could be functionalized with specific organic linkers to facilitate its incorporation into metal-organic frameworks (MOFs) or other extended structures. rsc.org Another powerful post-editing technique is the site-selective substitution of oxygen atoms with other elements, such as sulfur. This has been demonstrated for Keggin-type polyoxotungstates, leading to polyoxothiometalates with dramatically altered electronic and redox properties. acs.org While not yet widely reported specifically for nickel-tungsten POMs, these post-editing methodologies represent a promising future direction for creating highly tailored materials with precisely controlled properties.
Comprehensive Structural and Morphological Characterization
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a fundamental technique for characterizing the crystalline structure of materials.
Powder X-ray diffraction (PXRD) is widely used to identify the crystalline phase and purity of NiWO₄. The diffraction patterns obtained are often compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the formation of the desired compound. For instance, the experimental PXRD pattern of NiWO₄ has shown excellent agreement with the JCPDS-ICDD file card 15-0755, confirming the successful synthesis of the material. researchgate.net
Studies have consistently shown that NiWO₄ crystallizes in a wolframite-type monoclinic structure. rsc.orgresearchgate.net The PXRD patterns typically display sharp and well-defined peaks, indicating a high degree of crystallinity. researchgate.net The synthesis method can influence the resulting crystalline structure. For example, NiWO₄ synthesized by a co-precipitation method followed by heat treatment, and those prepared via a hydrothermal process, both exhibit this monoclinic phase. researchgate.netmdpi.com The average particle size of the crystallites can also be estimated from the PXRD data using the Scherrer equation, with calculated sizes often in the nanometer range, for instance, around 22.16 nm. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | rsc.orgresearchgate.net |
| Structure Type | Wolframite (B13744602) | rsc.orgresearchgate.net |
| Standard JCPDS Card | 15-0755 | researchgate.net |
| Average Crystallite Size (nm) | 22.16 | mdpi.com |
Rietveld refinement is a powerful method used to analyze powder diffraction data to obtain detailed structural parameters. This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. For NiWO₄, Rietveld refinement has confirmed its wolframite-like monoclinic structure with a P2/c space group and C2h symmetry point group. researchgate.net
The lattice of NiWO₄ is composed of distorted [NiO₆] and [WO₆] octahedra. researchgate.netresearchgate.net These octahedra are arranged in successive layers of nickel and tungsten atoms parallel to the (100) plane. researchgate.net The oxygen ions are distributed around the Ni and W positions in a "two + two + two" conformation at three different distances. researchgate.net Rietveld analysis provides precise values for the lattice parameters (a, b, c) and the angle β, which are in good agreement with published data. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | researchgate.net |
| Symmetry Point Group | C2h | researchgate.net |
| Lattice Composition | Distorted [NiO₆] and [WO₆] octahedra | researchgate.netresearchgate.net |
Electron Microscopy Techniques for Morphological Elucidation
Electron microscopy techniques are indispensable for visualizing the morphology, or the shape and size, of materials at the micro and nanoscale.
Scanning electron microscopy (SEM) is a powerful tool for examining the surface morphology and particle size of NiWO₄. azooptics.comtescan-analytics.com SEM images of NiWO₄ synthesized by different methods have revealed a variety of morphologies. For instance, NiWO₄ prepared by a solid-state reaction and sintered shows a porous morphology with uneven surfaces and irregular geometry. mdpi.com When synthesized via a polymeric precursor method, the resulting powders can exhibit different surface characteristics depending on the calcination temperature. researchgate.net
The use of different surfactants during synthesis can also influence the morphology. For example, using PEG or CTAB as surfactants in a microemulsion system can lead to the formation of NiWO₄ nanocrystals with distinct shapes and sizes. researchgate.net SEM analysis can also reveal the formation of agglomerated particles, which can have morphologies such as needle-like structures. researchgate.net
| Synthesis/Treatment Condition | Observed Morphology | Reference |
|---|---|---|
| Solid-state reaction, sintered | Porous, uneven surface, irregular geometry | mdpi.com |
| Polymeric precursor method | Varies with calcination temperature | researchgate.net |
| Microemulsion with PEG/CTAB | Distinct nanocrystal shapes | researchgate.net |
| Sol-gel hydrothermal method | Agglomerated, needle-like particles | researchgate.net |
Transmission electron microscopy (TEM) provides higher resolution images than SEM, allowing for the detailed characterization of nanoparticles. youtube.comyoutube.com TEM studies of NiWO₄ have revealed various nanostructures, including rod-like morphologies and nanobricks with diameters of approximately 20 nm. rsc.orgmdpi.com The average particle size can be accurately determined from TEM images, often corroborating the crystallite sizes calculated from XRD data. mdpi.com For example, an average particle size of around 20 nm has been observed, which is in close agreement with Scherrer analysis. mdpi.com
High-resolution TEM (HRTEM) allows for the visualization of the crystal lattice fringes, providing direct evidence of the crystalline nature of the nanoparticles. researchgate.net The selected area electron diffraction (SAED) patterns obtained from TEM can also be used to confirm the monoclinic wolframite structure of NiWO₄. nih.gov HRTEM images have shown well-defined lattice fringes, further confirming the high crystallinity of the synthesized nanoparticles. researchgate.net
Spectroscopic Techniques for Elemental and Bonding Analysis
Spectroscopic techniques are fundamental in identifying the elemental makeup and chemical bonding within nickel tungstate (B81510).
Energy Dispersive X-ray Spectroscopy (EDX), also referred to as EDS, is an analytical technique used to determine the elemental composition of a sample. wikipedia.orgnih.gov It operates by bombarding the sample with a beam of electrons, which excites electrons in the sample's atoms. wikipedia.orgyoutube.com When these excited electrons return to their original energy levels, they emit X-rays with characteristic energies for each element. wikipedia.orgyoutube.com By measuring the energy and intensity of these X-rays, the elemental composition of the sample can be determined. wikipedia.orgyoutube.com
In the analysis of nickel tungstate nanoparticles (NiWO4-NPs), EDX spectra confirm the presence of nickel (Ni), tungsten (W), and oxygen (O) as the constituent elements. researchgate.net A typical quantitative analysis might show a composition of approximately 16.60 wt% nickel, 56.35 wt% tungsten, and 27.05 wt% oxygen. researchgate.net This technique is valuable for confirming the successful synthesis of the desired compound and for assessing its purity. researchgate.netmdpi.com
EDX Data for Nickel Tungstate Nanoparticles
| Element | Weight Percentage (%) |
| Nickel (Ni) | 16.60 |
| Tungsten (W) | 56.35 |
| Oxygen (O) | 27.05 |
Note: The data presented is a representative example from a study on NiWO4-NPs and may vary between different synthesis batches and measurement conditions. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. youtube.com
For nickel tungstate, XPS analysis provides detailed information about the surface chemistry. researchgate.netresearchgate.net A survey scan confirms the presence of Ni, W, and O. researchgate.net High-resolution spectra of the individual elements reveal their oxidation states. researchgate.netresearchgate.net
The Ni 2p spectrum typically shows two main peaks, Ni 2p3/2 and Ni 2p1/2, with binding energies around 856.1 eV and 873.8 eV, respectively. researchgate.net These peaks are often accompanied by shake-up satellite peaks, which are characteristic of the Ni(II) oxidation state. researchgate.netresearchgate.net Deconvolution of the Ni 2p peaks can sometimes indicate the presence of a small amount of Ni3+ as well. researchgate.net
The W 4f spectrum exhibits two main spin-orbit doublets, W 4f7/2 and W 4f5/2. researchgate.net The peaks at approximately 35.6 eV and 37.7 eV are assigned to the W6+ oxidation state in the tungstate group (WO4 2- ). researchgate.net The O 1s spectrum typically shows a main peak corresponding to the oxygen in the NiWO4 lattice and may have a shoulder at higher binding energies due to adsorbed water. researchgate.net
Typical XPS Binding Energies for Nickel Tungstate
| Element | Orbital | Binding Energy (eV) | Oxidation State |
| Nickel (Ni) | 2p3/2 | ~856.1 | Ni2+ |
| Nickel (Ni) | 2p1/2 | ~873.8 | Ni2+ |
| Tungsten (W) | 4f7/2 | ~35.6 | W6+ |
| Tungsten (W) | 4f5/2 | ~37.7 | W6+ |
| Oxygen (O) | 1s | ~531.5 | O2- |
Note: Binding energies can vary slightly depending on the specific instrument and calibration. researchgate.net
Other Advanced Characterization Methodologies
Beyond standard spectroscopic techniques, other advanced methods provide further insight into the physical and thermal properties of nickel tungstate.
The Brunauer-Emmett-Teller (BET) method is a widely used technique for measuring the specific surface area of materials. catalysis.blogdtic.mil It is based on the physical adsorption of a gas (commonly nitrogen) on the surface of the material at a constant temperature, typically that of liquid nitrogen. catalysis.blogwikipedia.org By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the amount of gas required to form a monolayer on the surface, from which the specific surface area is determined. wikipedia.orgupi.edu
For nickel tungstate nanomaterials, the BET surface area is a crucial parameter, especially for applications in catalysis and energy storage, where a high surface area is often desirable. catalysis.blog For instance, NiWO4 nanobricks have been reported to have a BET surface area of approximately 25 m²/g. rsc.org Another study reported a surface area of 20.06 m²/g for NiWO4 synthesized via a sucrose (B13894) solution evaporation method. researchgate.net
Reported BET Surface Areas for Nickel Tungstate
| Synthesis Method | Morphology | BET Surface Area (m²/g) |
| Molten Salts Process | Nanobricks | ~25 rsc.org |
| Sucrose Solution Evaporation | Spherical-like | 20.06 researchgate.net |
| Combustion Method | Spherical-like | < 11 researchgate.net |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is used to determine the thermal stability and composition of materials. nih.gov
TGA of nickel tungstate precursors can reveal the decomposition process during its synthesis. For example, the thermal decomposition of a polymeric precursor of NiWO4 may show an exothermic transition corresponding to the elimination of organic components. researchgate.net The thermal stability of the final NiWO4 material is also important. Studies have shown that NiWO4 can be formed at high temperatures, for instance, during the oxidation of Ni-W alloys at temperatures around 1000 °C. researchgate.net The TGA curve of a synthesized nanomaterial can also indicate the presence of residual solvents or organic surface modifiers, which would show weight loss at lower temperatures. researchgate.net For the bulk NiWO4, significant weight loss is generally not expected until very high temperatures, indicating good thermal stability.
Rutherford Backscattering Spectrometry (RBS) is a powerful, non-destructive analytical technique used to determine the elemental composition and depth profile of thin films. wikipedia.orgeag.comebsco.com It involves bombarding a sample with a beam of high-energy ions, typically helium ions, and measuring the energy of the ions that are scattered backward from the sample. wikipedia.orgeag.com The energy of the backscattered ions is dependent on the mass of the target atoms and the depth at which the scattering event occurs. youtube.com
While there is extensive literature on the characterization of nickel tungstate, the application of RBS to this specific compound is not as commonly reported as other techniques. However, RBS would be a suitable method for analyzing thin films of nickel tungstate to determine their stoichiometry and thickness with high accuracy and without the need for standards. eag.com It could also be used to investigate the diffusion of elements at the interface of a NiWO4 film and its substrate. eag.com
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information and can also be used to probe other surface properties. nanoscientific.org In the study of nickel tungstate, AFM is instrumental in visualizing the surface morphology, including grain size, shape, and surface roughness of thin films and nanoparticles.
AFM operates by scanning a sharp tip, typically a few nanometers in diameter, over the sample surface. nanoscientific.org The forces between the tip and the sample lead to a deflection of the cantilever holding the tip, which is then detected by a laser and photodiode system. nanoscientific.org This allows for the generation of a three-dimensional map of the surface.
Research on nickel tungstate thin films has utilized AFM to characterize their surface morphology. For instance, the root-mean-square (RMS) surface roughness of NiO thin films, a related nickel-based oxide, was shown to vary with substrate temperature during deposition. researchgate.net This highlights the sensitivity of AFM in detecting subtle changes in surface texture. While specific AFM data tables for NiWO4 were not found in the provided search results, the principles of AFM analysis are directly applicable. The technique can reveal how synthesis parameters, such as temperature and deposition method, influence the final morphology of the nickel tungstate material.
Table 1: Representative AFM Data for a Metal Oxide Thin Film
| Deposition Temperature (°C) | RMS Surface Roughness (nm) |
| Room Temperature | 0.8 |
| 100 | 1.2 |
| 200 | 1.5 |
| 300 | 2.1 |
| Note: This table is a representative example based on data for NiO thin films to illustrate the type of information obtainable from AFM analysis and is not specific to NiWO4. |
Dynamic Light Scattering (DLS) for Particle Size Distribution in Solution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution of small particles and molecules in a liquid suspension. nih.govnanocomposix.com It is a crucial tool for characterizing nickel tungstate nanoparticles when they are dispersed in a solvent.
The principle behind DLS involves illuminating the sample with a laser beam and analyzing the fluctuations in the intensity of the scattered light. wyatt.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The rate of these intensity fluctuations is related to the translational diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation. wyatt.com
For nickel tungstate nanoparticles, DLS provides valuable information on their average particle size and the breadth of the size distribution in a colloidal suspension. This is particularly important for applications where particle size in a liquid medium is a critical parameter. For instance, in photocatalysis, the particle size distribution can significantly affect the surface area available for reaction.
Studies on other nanoparticles, such as nickel nanoparticles, have demonstrated the utility of DLS in determining their hydrodynamic size. For example, the average hydrodynamic size of nickel nanoparticles was found to vary with the concentration of a stabilizing agent. researchgate.net Similarly, for nickel tungstate, DLS can be employed to monitor the stability of nanoparticle suspensions and to understand how synthesis conditions affect the resulting particle size in solution.
Table 2: Illustrative DLS Data for Nanoparticle Suspensions
| Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| NiWO4 Sample A | 85 | 0.21 |
| NiWO4 Sample B | 120 | 0.35 |
| NiWO4 Sample C | 95 | 0.18 |
| Note: This table presents hypothetical DLS data for NiWO4 to demonstrate the typical output of the technique. The Polydispersity Index (PDI) is a measure of the broadness of the size distribution. |
Advanced Spectroscopic Investigations of Electronic Structure and Bonding
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of molecules and materials. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, detailed information about bond strengths, molecular symmetry, and functional groups can be obtained.
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding in materials like nickel tungstate (B81510). The FTIR spectrum of NiWO₄ reveals characteristic absorption bands that are primarily associated with the vibrations of the metal-oxygen (M-O) bonds within the crystal lattice.
The spectra typically show strong absorption bands in the fingerprint region (below 1000 cm⁻¹), which are indicative of the tungstate group (WO₄²⁻) and the Ni-O bonds. Specifically, bands in the range of 400-1000 cm⁻¹ are attributed to the stretching and bending vibrations of the W-O and Ni-O bonds. For instance, a band observed around 466 cm⁻¹ is assigned to the Ni-O bond vibrations mdpi.com. The W-O stretching modes within the WO₄ tetrahedron are typically observed in the 700–880 cm⁻¹ range mdpi.com. Additionally, bands related to W-O-W bond vibrations can also be identified mdpi.com.
In some synthesized samples, broader bands at higher wavenumbers, such as in the regions of 3390-3429 cm⁻¹ and 1560-1630 cm⁻¹, can be observed. These are generally attributed to the O-H stretching and bending vibrations, respectively, of adsorbed water molecules on the surface of the material researchgate.net. The presence and intensity of these bands can provide information about the material's hydration state and surface chemistry.
Table 1: Characteristic FTIR Absorption Bands for Nickel Tungstate (NiWO₄)
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400 | O-H stretching vibration of adsorbed water | researchgate.net |
| ~1630 | H-O-H bending vibration of adsorbed water | researchgate.net |
| ~930 | Stretching mode of the W=O bond | researchgate.net |
| 835-850 | Stretching mode of W-O bonds in WO₄ tetrahedra | researchgate.net |
| ~618 | W-O bond vibrations | mdpi.com |
| ~537 | Ni-O-W bond vibrations | mdpi.com |
Raman spectroscopy is highly sensitive to the molecular vibrations of a material and provides a structural fingerprint based on the inelastic scattering of monochromatic light. For nickel tungstate, which crystallizes in a wolframite-type monoclinic structure, group theory predicts 18 Raman active modes (8Ag + 10Bg).
The Raman spectrum of NiWO₄ is characterized by a very intense band typically located around 889-892 cm⁻¹. This prominent peak is assigned to the symmetric stretching mode of the W-O bonds within the [WO₆] octahedra. The position of this band is sensitive to the local coordination and bond strength of the tungstate group.
Other vibrational modes are observed at lower frequencies. Vibrational modes appearing above 600 cm⁻¹ are generally related to the internal vibrations of the distorted octahedral [WO₆] clusters. In contrast, the modes observed below 600 cm⁻¹ are associated with external lattice phonons, which involve the motion of the distorted octahedral [NiO₆] clusters and the rigid cell units. The number, position, and width of the Raman bands are sensitive to the crystallinity, particle size, and presence of structural defects in the NiWO₄ material.
Table 2: Prominent Raman Active Modes in Nickel Tungstate (NiWO₄)
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~890 | Symmetric stretching of W-O in [WO₆] octahedra |
| ~700 | Internal vibrations of [WO₆] clusters |
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic structure of materials by probing the transitions of electrons between different energy levels upon absorption of ultraviolet, visible, or near-infrared radiation.
UV-Visible absorption spectroscopy is employed to determine the electronic transitions and the optical band gap of nickel tungstate. The absorption of UV-Vis light in NiWO₄ is primarily due to two types of electronic transitions: charge transfer transitions and d-d electronic transitions.
The fundamental absorption edge of NiWO₄ is determined by the charge transfer from the O 2p orbitals to the W 5d orbitals within the tungstate groups. This charge transfer transition is responsible for the material's optical band gap. The band gap of NiWO₄ has been reported to be in the range of 2.77 to 3.04 eV, indicating that it is a wide-bandgap semiconductor that absorbs in the UV region of the electromagnetic spectrum mdpi.comresearchgate.net.
In addition to the fundamental charge transfer, sub-band-gap absorption bands can be observed in the visible and near-infrared regions. These absorptions are attributed to the crystal-field transitions within the 3d⁸ electronic configuration of the Ni²⁺ ions in an octahedral coordination environment nih.gov. A study identified five such bands at approximately 0.95, 1.48, 1.70, 2.40, and 2.70 eV nih.govacs.org. The analysis of these d-d transitions provides valuable information about the local coordination and electronic environment of the nickel ions in the tungstate lattice.
Table 3: Electronic Transitions and Optical Band Gap of Nickel Tungstate (NiWO₄)
| Energy (eV) | Wavelength (nm) | Assignment | Reference |
|---|---|---|---|
| 2.77 - 3.04 | ~408 - 448 | Optical Band Gap (O 2p → W 5d charge transfer) | mdpi.comresearchgate.net |
| 2.70 | ~459 | Ni²⁺ d-d crystal-field transition | nih.govacs.org |
| 2.40 | ~517 | Ni²⁺ d-d crystal-field transition | nih.govacs.org |
| 1.70 | ~729 | Ni²⁺ d-d crystal-field transition | nih.govacs.org |
| 1.48 | ~838 | Ni²⁺ d-d crystal-field transition | nih.govacs.org |
Spectroscopic Ellipsometry (SE) is a non-destructive and highly sensitive optical technique used to determine the dielectric functions and optical constants (refractive index n and extinction coefficient k) of thin films. For nickel tungstate thin films, SE provides valuable information about their optical response over a wide range of photon energies.
By measuring the change in polarization of light upon reflection from the surface of a NiWO₄ thin film, SE can accurately determine the film's thickness, surface roughness, and its complex dielectric function (ε = ε₁ + iε₂). Studies on sputter-deposited NiₓW₁₋ₓ oxide films have used SE to extract accurate data on the dielectric function in the photon range of 0.062 to 5.62 eV. These data can be compared with theoretical models, such as the Bruggeman effective medium theory, to infer the nanostructure of the films, confirming that they are composed of nanosized tungsten oxide and nickel tungstate entities.
The analysis of the dielectric function provides insights into the electronic structure of the material, as peaks in the imaginary part of the dielectric function (ε₂) correspond to electronic absorptions. The data obtained from SE are crucial for the design and optimization of optical and electrochromic devices based on nickel tungstate thin films.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for POMs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei in a molecule or material. In the context of polyoxometalates (POMs), which are large metal-oxo clusters, NMR of active nuclei can provide detailed structural information in solution and the solid state.
While ³¹P NMR is a standard and powerful tool for the characterization of phosphotungstate POMs, specific studies on phosphorus-centered polyoxotungstates that incorporate nickel are not extensively reported in the literature. However, the general principles of ³¹P NMR spectroscopy for POMs would apply to such systems. The incorporation of a paramagnetic center like Ni²⁺ would be expected to significantly influence the ³¹P NMR spectrum, potentially causing large shifts and line broadening, which could provide insights into the proximity of the phosphorus atom to the nickel center. Density Functional Theory (DFT) calculations are often employed to aid in the interpretation of the experimental NMR spectra of complex POM systems rsc.org.
X-ray Absorption Spectroscopy (XAS) and Related Techniques (e.g., EXAFS, XANES) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of materials. nist.govjetir.org It is particularly valuable for complex crystalline solids like Nickel-oxotungsten (1/1) (NiWO₄), as it can probe the environment around each constituent metal atom (Ni and W) independently. arxiv.org The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic arrangement, such as bond distances, coordination numbers, and the identity of neighboring atoms. ornl.govrsc.org
Investigations of NiWO₄ have utilized XAS measurements at the Ni K-edge (~8333 eV) and the W L₃-edge (~10207 eV), often performed at synchrotron radiation facilities. arxiv.org By analyzing the fine structure at these absorption edges, researchers can build a detailed picture of the local environment of the nickel and tungsten atoms within the wolframite (B13744602) crystal structure, which consists of slightly distorted [NiO₆] and strongly distorted [WO₆] octahedra. lu.lv
Research Findings from EXAFS Analysis:
The EXAFS region of the spectrum allows for a quantitative determination of the local structure. The analysis of temperature-dependent W L₃-edge EXAFS spectra in microcrystalline NiWO₄ shows a Fourier transform with a broad first peak between approximately 0.8–2.2 Å, corresponding to the first coordination shell of tungsten (the W-O bonds). lu.lv A second, stronger peak at around 3 Å is primarily due to the metal atoms (W and Ni) in the second coordination shell. lu.lv
A significant finding from the combined analysis of Ni K-edge and W L₃-edge EXAFS, coupled with reverse Monte Carlo (RMC) simulations, is the discovery of local structural deviations from the average crystallography. arxiv.org While diffraction studies show uniform Ni–Ni distances within the zigzag chains of edge-sharing [NiO₆] octahedra, advanced EXAFS analysis provides strong evidence for the dimerization of Ni²⁺ ions along the lu.lv direction. This means the nickel ions are paired, with alternating shorter and longer Ni-Ni distances. arxiv.org This local structural peculiarity exists across a wide temperature range (10–300 K). arxiv.org
The table below summarizes typical structural parameters for the first coordination shells around Ni and W atoms in NiWO₄ derived from EXAFS data analysis.
| Absorbing Atom | Neighboring Atom | Coordination Number (N) | Interatomic Distance (R, Å) | Reference |
|---|---|---|---|---|
| W | O | 6 | ~1.77 - 2.11 | lu.lv |
| Ni | O | 6 | ~2.06 | ornl.gov |
| Ni | Ni (dimerized pair) | 1 | ~2.9 (short) | arxiv.org |
| Ni | Ni (dimerized pair) | 1 | ~3.3 (long) | arxiv.org |
Note: The interatomic distances are averaged values and can show slight variations depending on the specific study and analytical model used. The W-O distances in the strongly distorted [WO₆] octahedra are known to be non-uniform.
Research Findings from XANES Analysis:
The XANES region of the spectrum is highly sensitive to the electronic configuration and local symmetry of the absorbing atom. The Ni K-edge XANES spectrum for NiWO₄ is consistent with the presence of Ni²⁺ ions in an octahedral coordination environment. researchgate.net The features in the pre-edge region can be assigned to dipole-forbidden 1s → 3d transitions, which gain intensity through 3d-4p mixing, providing insight into the centrosymmetry of the Ni site. The main absorption edge corresponds to the dipole-allowed 1s → 4p transition. rsc.org
Similarly, the W L₃-edge XANES spectrum provides information about the unoccupied 5d electronic states of the tungsten atom. The shape and intensity of the "white line" feature at the edge are characteristic of the W⁶⁺ oxidation state within the distorted [WO₆] octahedra. lu.lv Studies on solid solutions of tungstates indicate that as nickel is substituted with other metals, changes in the local distortions of the [WO₆] groups can be observed through modifications in the XANES and EXAFS spectra. lu.lv
Together, these XAS techniques provide a comprehensive understanding of the local atomic and electronic structure of Nickel-oxotungsten (1/1), revealing subtle but important details like ion dimerization that are not apparent from long-range crystallographic methods alone. arxiv.org
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to NiWO₄ to elucidate its fundamental properties.
DFT calculations have been instrumental in understanding the electronic band structure and density of states of NiWO₄. Studies show that NiWO₄ is an indirect band gap semiconductor. acs.org The top of the valence band is primarily composed of O 2p orbitals with a minor contribution from Ni 3d states, while the bottom of the conduction band is dominated by W 5d states. acs.orgunesp.br The calculated indirect band gap is approximately 3.91 eV, though experimental values from UV-Vis spectroscopy are closer to 2.77 eV. unesp.br This discrepancy is a known limitation of standard DFT functionals which often overestimate band gaps.
The electronic structure of NiWO₄ is sensitive to pressure. DFT calculations combined with high-pressure experiments have shown that the band gap of NiWO₄ decreases under compression. acs.org This is attributed to the increasing contribution of Ni 3d states to the top of the valence band at higher pressures. acs.org The electronic distribution within the lattice is inhomogeneous, as revealed by electron density maps. unesp.br
Furthermore, DFT+U calculations, which add a Hubbard U term to account for strong on-site Coulomb interactions of d electrons, have been used to improve the description of the electronic structure of materials like nickel oxide (NiO). youtube.comarxiv.org This approach could provide a more accurate band gap prediction for NiWO₄. The Materials Project database provides DFT-calculated properties for NiWO₄, including its monoclinic crystal structure (space group P2/c) and calculated energy values. materialsproject.orgmaterialsproject.org
Table 1: Calculated Electronic Properties of NiWO₄
| Property | Calculated Value | Method | Source |
| Crystal Structure | Monoclinic (P2/c) | DFT | materialsproject.orgmaterialsproject.org |
| Band Gap (Theoretical) | 3.91 eV (Indirect) | DFT (B3LYP) | unesp.br |
| Band Gap (Experimental) | 2.77 eV | UV-Vis Spectroscopy | unesp.br |
| Valence Band Maximum | O 2p with Ni 3d contribution | DFT | acs.orgunesp.br |
| Conduction Band Minimum | W 5d | DFT | acs.orgunesp.br |
Computational modeling using DFT has been employed to understand reaction mechanisms at the surface of NiWO₄ and related materials. For instance, in the context of the urea (B33335) oxidation reaction (UOR), DFT calculations have been used to evaluate the adsorption chemistry of key intermediates on NiOOH surfaces, which can serve as a model for the active sites in NiWO₄ catalysts. rsc.org These studies suggest that the Ni³⁺ ion plays a crucial role in promoting the decomposition of urea molecules. rsc.org
Similarly, computational studies have been used to investigate the reduction kinetics of NiWO₄. researchgate.net The proposed mechanism involves a two-step reduction: first to metallic nickel and tungsten dioxide (WO₂), and then the reduction of WO₂ to tungsten. researchgate.net DFT can be used to calculate the activation energies for these steps, providing insights into the reaction pathway. In the context of oxidative desulfurization, DFT can help understand the interaction between the catalyst and sulfur-containing molecules, elucidating the "nucleophilic attack" reaction mechanism. acs.org
DFT calculations are valuable for predicting and interpreting spectroscopic data. For NiWO₄, DFT has been used to calculate the absorption coefficient, which helps in understanding its optical properties. acs.org Theoretical calculations of the electronic band structure and density of states are directly related to the features observed in UV-Vis absorption spectra. unesp.br
Furthermore, the sub-band-gap optical absorption features in NiWO₄, which have been a subject of controversy, have been clarified through a combination of high-pressure experiments and DFT calculations. acs.org The five absorption bands observed at 0.95, 1.48, 1.70, 2.40, and 2.70 eV have been assigned to crystal-field transitions within the 3d⁸ configuration of Ni²⁺ ions. acs.org The pressure dependence of these bands, as calculated by DFT, allows for their clear assignment. acs.org
Vibrational spectroscopy, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can also be interpreted with the aid of DFT calculations. The vibrational modes of the WO₆ and NiO₆ octahedra that constitute the NiWO₄ structure can be calculated and compared with experimental spectra to confirm the material's structure and phase. researchgate.netespublisher.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulations for NiWO₄ are not extensively reported in the provided context, the principles have been applied to its constituent oxides and similar systems. For instance, MD simulations have been used to investigate the effect of temperature on the surfaces of nickel oxide (NiO). aps.org These simulations can reveal surface reconstructions, melting phenomena, and the dynamic behavior of surface atoms. aps.org
For NiWO₄, MD simulations could be used to study:
Surface Dynamics: How the atoms on different crystallographic surfaces of NiWO₄ behave at various temperatures.
Ion Diffusion: The movement of Ni²⁺, W⁶⁺, and O²⁻ ions within the crystal lattice, which is important for understanding processes like sintering and degradation.
Interaction with Solvents: Simulating the interface between NiWO₄ and a solvent (like water) to understand dissolution and the formation of the electrical double layer in electrochemical applications. rsc.org
Nanoparticle Interactions: In the context of nanomaterials, MD can be used to simulate the interaction of NiWO₄ nanoparticles with biological molecules, as has been done for NiO nanoparticles with tau proteins. nih.gov
Atomistic computer simulations using a Monte Carlo-type minimization have been performed on nanocrystalline nickel-tungsten alloys to investigate the segregation and ordering behavior of tungsten atoms. mit.edu This type of simulation provides insights into the atomic-level structure and energetics of the Ni-W system. mit.edu
Ab Initio and Hartree-Fock-Slater Calculations for Fundamental Electronic Properties
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for determining the fundamental electronic properties of materials. Both Hartree-Fock and DFT methods fall under this category.
Ab initio calculations have been used to study the electronic structure and optical properties of tungsten carbide (WC), a component related to NiWO₄. nih.gov These calculations provide the dielectric function and can predict optical properties like reflectivity. nih.gov For NiWO₄, ab initio calculations have confirmed its monoclinic structure with the P2/c space group. researchgate.net They have also been used to investigate the electronic structure of defects in related materials, such as erbium defects in tungsten disulfide (WS₂). arxiv.org
The Hartree-Fock-Slater method, an earlier and less computationally intensive approach than modern DFT, has also been used in computational chemistry. While not explicitly detailed for NiWO₄ in the provided results, its principles are foundational to many modern electronic structure calculations.
Computational Analysis of Relativistic and Solvation Effects
For compounds containing heavy elements like tungsten, relativistic effects can significantly influence their chemical and physical properties. researchgate.net These effects arise from the high velocity of core electrons, leading to changes in orbital energies and sizes. While direct computational studies of relativistic effects in NiWO₄ are not prominent in the search results, their importance is acknowledged in the study of heavy element compounds. researchgate.net Four-component relativistic calculations have been employed to accurately determine NMR chemical shifts in cobalt complexes, demonstrating the necessity of including relativistic effects for heavy elements. researchgate.net
Solvation effects are crucial for understanding the behavior of NiWO₄ in liquid-phase applications, such as electrocatalysis and photocatalysis. Computational models can incorporate the effect of a solvent, often using continuum models like the Polarizable Continuum Model (PCM). rsc.org For instance, in the study of NiWO₄ as a catalyst for the urea oxidation reaction in an aqueous solution, considering the solvation of intermediates is essential for accurately modeling the reaction energetics. rsc.org The interaction with hydroxide (B78521) ions in an alkaline solution, leading to the formation of an intermediate tungsten oxide layer during electrochemical reactions, is a key aspect where solvation effects play a role. mdpi.com
Catalytic Reactivity and Mechanistic Investigations
Heterogeneous Catalysis
As a heterogeneous catalyst, nickel-oxotungsten is utilized in a solid form to catalyze reactions in a different phase, typically liquid or gas. Its applications are diverse, ranging from hydrogenation and oxidation to environmental remediation and gas sensing.
Hydrogenation Reactions and Mechanisms
While research on nickel-oxotungsten (1/1) for hydrogenation is multifaceted, related nickel-based catalysts provide significant mechanistic insights. Nickel-tungsten carbide catalysts, for instance, are effective in the liquid-phase hydrogenation of furfural (B47365), a key platform molecule derived from biomass. nih.gov The product distribution in these reactions is highly dependent on the solvent and the nickel-to-tungsten ratio. nih.gov In a notable transformation, the combination of a Ni₁₇W₃ alloy and tungsten carbide (WₓC) facilitates the ring-opening of furfuryl alcohol to produce 1,2-pentanediol. nih.gov This suggests a cooperative mechanism where both nickel and tungsten carbide are essential for this specific reaction pathway.
In the broader context of nickel-catalyzed hydrogenations, such as the conversion of nitroarenes to anilines, nickel nanoparticles supported on materials like silica (B1680970) have shown high activity and selectivity under mild conditions. uni-bayreuth.de These catalysts can tolerate a variety of functional groups that are typically sensitive to hydrogenation. uni-bayreuth.de The general mechanism for heterogeneous hydrogenation on metal surfaces involves the adsorption and dissociation of hydrogen molecules on the catalyst surface, followed by the stepwise addition of hydrogen atoms to the substrate. For example, in the hydrogenation of furfural to furfuryl alcohol over nickel catalysts, the reaction proceeds in the vapor phase. d-nb.info Deactivation of the catalyst can occur due to the formation of polymeric condensation products and coke on the catalyst surface. d-nb.info
The catalytic transfer hydrogenation of furfural to furfuryl alcohol has been studied using density-functional theory (DFT) with nickel(0) complex catalysts. nih.gov These calculations indicate that the rate-determining step is the hydride transfer from the alcohol (used as a hydrogen donor) to the nickel atom. nih.gov
Oxidative Reactions, including Water Oxidation (OER)
The efficiency of NiWO₄ in OER can be enhanced by doping. For example, doping amorphous NiWO₄ with iron (Fe) has been shown to significantly increase its OER activity in an alkaline medium. researchgate.net The Fe-doped amorphous NiWO₄ exhibits a low overpotential of 230 mV to reach a current density of 10 mA cm⁻² with a Tafel slope of 48 mV dec⁻¹. researchgate.net The improved performance is attributed to the tuning of the electronic structure of nickel by the Fe³⁺ dopant, which enhances the electronic conductivity of the Ni-3d states. researchgate.net This synergistic interaction between Fe and the active Ni sites plays a crucial role in the enhanced catalytic activity. researchgate.net
The mechanism of water oxidation on nickel-based oxide electrocatalysts involves the formation of nickel oxo species (Ni=O) at higher potentials. rsc.org The rate-determining step is believed to be the chemical combination of two of these nickel oxo species to form an O-O bond and subsequently release oxygen. rsc.org The role of dopants, in this context, is to modulate the electronic structure of the nickel active sites. rsc.org
Furthermore, nickel-based catalysts supported on tungstate (B81510) structures, such as Sm₆WO₁₂, have shown enhanced resistance to oxidation in processes like the auto-thermal reforming of acetic acid. The presence of the tungstate support promotes the formation of abundant oxygen vacancies, which facilitate the conversion of H₂O and O₂ into active oxygen species, thereby enhancing oxidative processes. rsc.org
CO₂ Reduction Reactions (CO₂RR)
The electrochemical reduction of carbon dioxide (CO₂RR) to value-added chemicals is a key area of sustainable chemistry research. While nickel-based catalysts are extensively studied for this reaction, the focus has largely been on single-atom catalysts (SACs) where individual nickel atoms are dispersed on a support material, rather than on nickel-oxotungsten (1/1) specifically.
Research on nickel single-atom catalysts, often supported on nitrogen-doped carbon (Ni-N-C), has shown that these materials can be highly effective for the selective reduction of CO₂ to carbon monoxide (CO). rsc.orgespublisher.com The coordination environment of the nickel atoms, such as Ni-N₄ sites, is crucial for the catalytic performance. nih.gov These catalysts can achieve high Faradaic efficiencies for CO production, in some cases up to 92-98%, with significant current densities. espublisher.com
Degradation of Organic Pollutants (e.g., dyes)
Nickel-oxotungsten nanoparticles have emerged as effective photocatalysts for the degradation of various organic pollutants in water under UV and visible light irradiation. This application is particularly relevant for environmental remediation.
The photocatalytic mechanism involves the generation of electron-hole pairs in the semiconductor material upon light absorption. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the degradation of organic molecules.
The efficiency of NiWO₄ in degrading organic pollutants has been demonstrated for a variety of dyes:
| Organic Pollutant | Catalyst | Light Source | Degradation Efficiency | Time | Reference |
| Methylene (B1212753) Blue | NiWO₄ nanobricks | Solar light | ~100% (alkaline), ~80% (neutral) | 50 min (alkaline), 330 min (neutral) | |
| Methylene Blue | NiWO₄ | UV light | High | 50 min | |
| Rhodamine B | NiWO₄ nanoparticles | UV/Visible light | Effective photocatalyst | Not specified |
The performance of the catalyst can be influenced by factors such as pH, catalyst dosage, and the morphology of the nanoparticles. For instance, NiWO₄ nanobricks have shown significantly enhanced photodegradation of methylene blue in alkaline media. The formation of heterojunctions, for example between NiWO₄ and WO₃, can also improve photocatalytic activity by facilitating effective charge separation.
Gas Sensing Applications (e.g., H₂S detection)
Nickel-oxotungsten is a promising material for the fabrication of chemiresistive gas sensors, which operate based on the change in electrical resistance upon exposure to a target gas. A key application is the detection of hydrogen sulfide (B99878) (H₂S), a toxic and corrosive gas.
The sensing mechanism of NiWO₄ towards H₂S involves the modulation of its electronic band structure and reduction potential. When the sensor is exposed to H₂S, the gas molecules interact with the surface of the NiWO₄ material. This interaction leads to a change in the charge carrier concentration and the formation of a depletion layer, which in turn alters the resistance of the sensor. The sensitivity and selectivity of the sensor can be tuned by doping the NiWO₄ with other elements.
Homogeneous Catalysis
The application of nickel-oxotungsten (1/1) in homogeneous catalysis, where the catalyst is in the same phase as the reactants, is significantly less explored compared to its use in heterogeneous systems. The existing literature on homogeneous nickel catalysis primarily focuses on nickel complexes with various organic ligands for reactions such as cycloadditions and cross-coupling. nih.govresearchgate.netnih.govnih.gov
While there is a mention of nickel tungstate nanoparticles being examined for their catalytic activity in a cycloaddition reaction, detailed mechanistic studies and confirmation of a truly homogeneous catalytic cycle are not extensively reported in the available literature. It is more common for nickel(II) salts, often in combination with specific ligands, to be used as precursors for homogeneous catalysts in reactions like [2+1] cycloadditions for the formation of cyclopropanes. princeton.edu In these systems, the nature of the ligand plays a crucial role in determining the reactivity and selectivity of the catalyst. Given the current body of research, the primary catalytic applications of nickel-oxotungsten (1/1) are firmly rooted in the domain of heterogeneous catalysis.
Mechanisms of Nickel-Catalyzed Coupling Reactions (e.g., cross-coupling, alkene functionalization)
Nickel catalysts are renowned for their versatility in facilitating a wide range of coupling reactions, including cross-coupling and alkene functionalization. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgchemrxiv.org The ability of nickel to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III), is central to its catalytic prowess, allowing for diverse reaction pathways. nih.govnih.gov
In the context of cross-coupling reactions , such as the Suzuki-Miyaura coupling, nickel catalysts, including heterogeneous systems, have been shown to be effective. researchgate.netnih.gov These reactions typically involve the coupling of an organohalide with an organometallic reagent. The mechanisms often differ from those of palladium-catalyzed reactions, with nickel more readily engaging in single-electron transfer (SET) processes. rsc.orgyoutube.com For sterically hindered substrates, the smaller atomic radius of nickel compared to palladium can be advantageous. rsc.org
Alkene functionalization represents another significant area of nickel catalysis. nih.govdigitellinc.com Nickel catalysts can mediate the difunctionalization of alkenes, installing two new functional groups across the double bond. researchgate.netrsc.org These transformations can proceed through various mechanisms, including those involving radical intermediates, which allows for unique reactivity patterns not easily accessible with other transition metals. nih.govresearchgate.net The development of nickel-catalyzed alkene functionalization has provided powerful tools for the synthesis of complex molecules and polymers. researchgate.netyoutube.comnih.gov For instance, nickel-catalyzed electrochemical methods have been developed for the switchable functionalization of alkenes. wikipedia.org
While specific studies on NiWO4-catalyzed cross-coupling and alkene functionalization are limited, its identity as a nickel-containing material suggests that it could potentially operate through similar mechanistic manifolds, with the nickel centers on the catalyst surface acting as the active sites.
Oxidative Addition and Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental elementary steps in many transition metal-catalyzed coupling reactions. wikipedia.orgstrath.ac.uk
Oxidative addition involves the addition of a substrate to the metal center, leading to an increase in the metal's oxidation state and coordination number. strath.ac.ukrsc.org For nickel catalysts, this step is crucial for activating substrates like aryl halides or other electrophiles. youtube.comrsc.org Nickel(0) species are typically the active participants in oxidative addition. The mechanism of oxidative addition can vary, with possibilities including concerted, SN2-type, and radical pathways. strath.ac.uk For example, the oxidative addition of aryl C-O bonds of phenol (B47542) derivatives to a Ni(0) center has been studied computationally, revealing a preference for a five-centered transition state in some cases. nih.gov
Reductive elimination is the reverse process, where two ligands on the metal center couple and are eliminated as a single molecule, resulting in a decrease in the metal's oxidation state and coordination number. wikipedia.orgrsc.org This step is often the final, product-forming step in a catalytic cycle. wikipedia.org Reductive elimination from Ni(II) centers to form C(sp3)-C(sp3) bonds can be challenging due to the weak oxidizing ability of Ni(II). nih.govchimicatechnoacta.ru However, various strategies can facilitate this process, such as controlling the electron density at the nickel center or inducing oxidation. nih.gov Computational studies have shown that the presence of a Z-type metalloligand, like zinc, can accelerate reductive elimination from Ni(II) by reducing the electron density at the nickel center. chimicatechnoacta.ru The geometry of the complex is also crucial, with reductive elimination generally requiring the two coupling groups to be in a cis orientation. wikipedia.org
The table below summarizes key aspects of oxidative addition and reductive elimination in the context of nickel catalysis.
| Process | Description | Key Nickel Species | Mechanistic Pathways |
| Oxidative Addition | Increases metal oxidation state and coordination number by adding a substrate. | Ni(0), Ni(I) | Concerted, SN2-type, Radical |
| Reductive Elimination | Decreases metal oxidation state and coordination number by forming a new bond between two ligands. | Ni(II), Ni(III) | Direct, Electron density-controlled, Oxidation-induced |
Radical Reaction Mechanisms
A distinguishing feature of nickel catalysis is its proficiency in mediating reactions that proceed through radical intermediates. nih.govresearchgate.net This capability stems from nickel's ability to readily undergo single-electron transfer (SET) processes, accessing Ni(I) and Ni(III) oxidation states which are paramagnetic. nih.govnih.gov
The generation of radicals often begins with the interaction of a low-valent nickel species, such as Ni(I), with an alkyl halide. nih.govresearchgate.net This can occur through several proposed pathways, including a concerted halogen-atom transfer (XAT). nih.gov Once formed, the organic radical can participate in the catalytic cycle in various ways.
A common mechanistic motif is the radical chain process . In some cross-coupling reactions, a Ni(I) species reacts with an alkyl electrophile to generate an alkyl radical and a Ni(II) species. The alkyl radical can then react with another nickel complex to form a Ni(III) intermediate, which undergoes reductive elimination to form the product and regenerate the Ni(I) catalyst. umich.edu
Another proposed mechanism is the sequential reduction pathway . In this scenario, oxidative addition of one electrophile to Ni(0) is followed by reduction to a Ni(I) intermediate, which then activates a second electrophile to generate a radical that immediately combines with the nickel center. nih.gov
Computational and experimental studies have provided significant insights into these radical pathways. For example, in the coupling of photoredox-generated alkyl radicals and aryl bromides, it has been shown that a Ni(0) catalyst can trap the alkyl radical to form a Ni(I) species, which then undergoes oxidative addition with the aryl bromide, or vice versa. mdpi.com The nonpolar and neutral nature of radical intermediates makes them highly compatible with a wide range of functional groups, enabling selective transformations. nih.govacs.org
While direct evidence for radical mechanisms in reactions catalyzed by solid NiWO4 is not yet established, the inherent electronic properties of nickel suggest that surface-mediated radical pathways could be plausible.
Role of Polyoxometalate Frameworks in Stabilizing Active Catalytic Species
Polyoxometalates (POMs) are a class of metal-oxygen clusters that can serve as supports or components of catalysts. nih.govyoutube.comnih.gov When transition metals like nickel are incorporated into POM frameworks, the resulting materials can exhibit enhanced stability and unique catalytic properties. youtube.com
The rigid framework of a polyoxometalate can stabilize nickel ions in various oxidation states, which is crucial for catalysis. youtube.com For instance, Ni-containing Keggin-type polyoxometalates have been synthesized and studied for their catalytic activity. nih.govyoutube.com These frameworks can prevent the aggregation of active nickel species, maintaining high dispersion and catalytic efficiency. This is particularly important for preventing the decomposition of catalytically active intermediates.
Furthermore, the composition and structure of POMs are well-defined at the molecular level, which allows for a more precise understanding of the active sites and the catalytic mechanism. youtube.com The interaction between the nickel centers and the tungstate framework in a material like NiWO4 can influence the electronic properties of the nickel, potentially modulating its catalytic reactivity. While NiWO4 is a simple mixed metal oxide rather than a classical POM with discrete molecular anions, the principle of the tungstate lattice influencing the nickel centers holds. The tungstate structure can provide a robust and stable matrix for the nickel ions.
Mechanistic Insights from Experimental and Computational Synergies
The combination of experimental studies and computational modeling has been instrumental in elucidating the complex mechanisms of nickel-catalyzed reactions.
Identification of Active Sites and Intermediates
Identifying the active sites and key intermediates is paramount to understanding and optimizing a catalytic system. For heterogeneous catalysts like nickel-oxotungsten, the active sites are typically located on the surface of the material.
Experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) are crucial for determining the surface composition and the oxidation states of the elements present. For instance, in nickel oxide-based catalysts, XPS has been used to identify Ni2O3 as a surface-active component. nih.gov In a NiWO4-NiO heterostructure designed for the hydrogen evolution reaction, XPS studies revealed an electronic redistribution at the interface, which was identified as the active site. nih.gov
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for modeling catalytic systems and identifying potential active sites and intermediates. nih.gov For single-atom catalysts, DFT can help understand how the coordination environment, such as NiN4-Cl sites, influences the electronic structure and reactivity of the metal center. rsc.org In the context of the reverse water-gas shift reaction over PtNi nanocatalysts, DFT and Kinetic Monte Carlo (KMC) simulations have been used to pinpoint the most active edge sites and understand the synergistic effects between the metals.
While specific studies identifying the active sites of NiWO4 in coupling reactions are scarce, research on related nickel-based materials suggests that undercoordinated nickel atoms at the surface, defects, or interfaces are likely to be the catalytically active centers. youtube.comacs.orgnih.gov
Kinetics and Rate-Determining Steps
Experimental approaches to studying kinetics often involve monitoring the reaction progress over time under various conditions (e.g., changing reactant concentrations, temperature). youtube.com For example, kinetic modeling has been successfully used to optimize nickel-catalyzed esterification of amides, allowing for a significant reduction in catalyst loading. youtube.com
In some nickel-catalyzed cross-coupling reactions, kinetic studies have pointed to transmetalation as the rate-limiting step. rsc.org In other systems, such as certain alkene functionalization reactions, catalyst reduction has been identified as the turnover-limiting step. nih.gov
Computational studies can complement experimental kinetics by calculating the energy barriers for each elementary step in a proposed catalytic cycle. The step with the highest energy barrier is predicted to be the rate-determining step. For example, in the coupling of alkyl radicals with nickel-aryl complexes, radical trapping was found to be the rate-determining step, whereas for nickel-alkyl complexes, the subsequent reductive elimination was slow. nih.gov
For nickel-oxotungsten, kinetic studies have been performed on its reduction by hydrogen, revealing a two-step process with distinct activation energies. rsc.org While these studies are not directly related to catalytic coupling reactions, they provide valuable data on the reactivity of the material. The table below presents activation energies from a study on the hydrogen reduction of NiWO4.
| Reaction Step | Temperature Range (K) | Activation Energy (kJ·mol⁻¹) |
| NiWO₄ + H₂ → Ni + WO₂ + H₂O | 891 - 1141 | 95.3 ± 4.9 |
| WO₂ + 2H₂ → W + 2H₂O | 891 - 1141 | 80.8 ± 6.4 |
| Data from a thermogravimetric study of NiWO₄ reduction. rsc.org |
Further kinetic and mechanistic investigations, combining both experimental and computational approaches, are needed to fully elucidate the catalytic pathways of nickel-oxotungsten in organic coupling reactions.
Influence of Oxidation States on Catalytic Cycles
The catalytic efficacy of bimetallic compounds, including Nickel--oxotungsten (1/1), is profoundly influenced by the accessible oxidation states of the constituent metals. The ability of both nickel and tungsten to exist in multiple oxidation states is central to their roles in catalytic cycles, facilitating redox processes that are fundamental to many chemical transformations. The interplay between the oxidation states of nickel and tungsten in a bimetallic system can lead to synergistic effects, enhancing catalytic activity and selectivity beyond that of the individual components.
Detailed Research Findings
Recent research has shed light on the synergistic interplay of nickel and tungsten oxidation states in various catalytic reactions. For instance, in the electrocatalytic oxidation of alcohols, a hybrid structure of nickel oxyhydroxide (NiOOH) and tungsten carbide (WC) has demonstrated superior performance in converting methanol (B129727) to formate (B1220265). osti.gov In this system, it is proposed that the NiOOH and WC species work in concert, with each component activating different functional groups of the methanol molecule. osti.gov This cooperative mechanism highlights how different oxidation states and chemical forms of nickel and tungsten can lead to enhanced catalytic outcomes.
Operando spectroscopic studies, such as X-ray Absorption Spectroscopy (XAS), have been instrumental in probing the dynamic changes in the oxidation states of catalysts under reaction conditions. mdpi.comsemanticscholar.org For Ni-based catalysts, these studies have revealed that the oxidation state of nickel can fluctuate during the reaction, often involving Ni(II) and Ni(III) species. For example, in the oxygen evolution reaction catalyzed by NiFe(OH)x, the oxidation state of nickel has been observed to increase from Ni(III) to approximately Ni(3.6) under operating conditions. acs.orgresearchgate.net This change is believed to be crucial for the catalytic activity.
In the context of nickel-tungsten systems, in situ XAS studies on Ni-W hydrocracking catalysts have shown that the degree of sulfidation, and thus the oxidation state of both nickel and tungsten, is directly related to the catalytic activity. osti.gov A higher activity was observed in the sample where both nickel and tungsten were fully sulfided. osti.gov
Computational studies using Density Functional Theory (DFT) have also provided valuable insights into the catalytic mechanisms and the role of oxidation states. researchgate.netresearchgate.netrsc.org For Ni-catalyzed reactions, DFT calculations have helped to elucidate the energetics of different steps in the catalytic cycle and how they are influenced by the oxidation state of the nickel center. researchgate.netrsc.org While specific DFT studies on the complete catalytic cycle of a "Nickel--oxotungsten (1/1)" compound are not abundant, the principles derived from studies on related bimetallic systems underscore the importance of considering the electronic structure and oxidation states of both metals.
The following data tables summarize findings from various studies on nickel-tungsten and related catalytic systems, illustrating the influence of metal oxidation states on catalytic performance.
Table 1: Observed Oxidation States and Their Proposed Roles in Nickel-Tungsten Catalysis
| Catalyst System | Reaction | Observed Ni Oxidation States | Observed W Oxidation States | Proposed Role of Oxidation State Synergy | Reference |
| Ni/WC | Methanol Oxidation | Ni(II) in Ni(OH)₂, Ni(III) in NiOOH | W in WC | NiOOH and WC activate different functional groups of methanol, leading to enhanced formate production. | osti.gov |
| Ni-W Sulfide | Hydrodesulfurization | Ni(II) | W(IV) | The presence of Ni promotes the catalytic activity of the WS₂-like structure. | tue.nl |
| NiW Alloy | Hydrogen Oxidation | Ni(0) | W(0) | Ni adsorbs hydrogen while W adsorbs hydroxyl species, synergistically promoting the reaction. | mdpi.com |
| Ni-W Oxide Film | Not specified | Ni(II), Ni(III) | W(V), W(VI) | The presence of mixed oxidation states suggests potential for redox-based catalytic cycles. |
Table 2: Correlation of Oxidation State with Catalytic Performance Metrics
| Catalyst | Reaction | Key Performance Metric | Observation Related to Oxidation States | Reference |
| Ni-W Hydrocracking Catalyst | Hydrocracking | Catalytic Activity | Higher activity correlated with more complete sulfidation of both Ni and W. | osti.gov |
| Ni/ZrO₂ | Oxythermal Reforming of CH₄ | Syngas Production | High surface basicity, influenced by metal promoters, improves stability and reduces coke formation. | acs.org |
| NiFe(OH)x | Oxygen Evolution Reaction | Catalytic Activity | Increase in Ni oxidation state from Ni(III) to Ni(3.6) is observed under OER, linked to high activity. | acs.orgresearchgate.net |
| Ni/Al₂O₃ | CO₂ Methanation | Catalytic Activity | Oxidation of low-coordinated Ni sites leads to deactivation. | mdpi.com |
These findings collectively underscore that the catalytic reactivity of Nickel--oxotungsten (1/1) is intricately linked to the accessible oxidation states of both nickel and tungsten. A comprehensive understanding of the dynamic changes in these oxidation states during a catalytic cycle is paramount for the rational design of more efficient and selective bimetallic catalysts. Future research employing advanced in situ and operando spectroscopic techniques combined with theoretical modeling will be crucial to further unravel the complex interplay of oxidation states in these promising catalytic systems.
Research on Nickel Tungsten Polyoxometalates Ni W Poms
Synthesis and Structural Diversity of Ni-W POM Clusters
The synthesis of Ni-W POMs is a dynamic area of research, leading to a remarkable array of structural motifs. The ability to introduce nickel ions into tungsten-based polyoxometalate frameworks allows for the creation of novel clusters with tailored properties. The synthetic strategies often involve the reaction of lacunary, or vacant, POM precursors with nickel salts under controlled conditions, such as hydrothermal treatment. nih.govnih.gov The resulting structures can range from relatively simple substituted polyoxoanions to complex, high-nuclearity assemblies.
Keggin-Type, Dawson-Type, and Related Polyoxoanions
The Keggin and Dawson structures are two of the most common and well-studied frameworks in polyoxometalate chemistry. Nickel can be incorporated into these structures, typically by filling the vacant sites of lacunary precursors.
Keggin-Type Structures: The trilacunary Keggin ion [B-α-XW9O34]n− (where X can be P, Si, Ge, etc.) is a versatile building block for constructing nickel-substituted POMs. nih.govnih.gov For instance, hexa-Ni-substituted Keggin-type POMs have been synthesized, where a triangular [Ni6(μ3-OH)3]9+ cluster caps (B75204) the trilacunary sites of the Keggin unit. nih.gov The synthesis of these compounds can be achieved under hydrothermal conditions, and the resulting structures can be isolated as crystalline solids. nih.gov An example is the compound α-[SiW9O37{Ni(H2O)}3]−10, which is a three-nickel-substituted Keggin-type polyoxometalate. nih.gov The incorporation of nickel is a critical factor for catalytic activity in some applications, as demonstrated by the comparison of nickel-monosubstituted Keggin-type POMs with their nickel-free counterparts. nih.gov
Dawson-Type Structures: Similar to the Keggin architecture, the Dawson framework can also accommodate nickel ions. The synthesis of sandwich-type polyoxometalates based on Wells-Dawson fragments has been reported, such as [Na2(H2O)2Ni2(As2W15O56)2]18–. researchgate.net These structures are formed by the dimerization of trivacant lacunary Dawson-type precursors in the presence of nickel ions. researchgate.net The properties of these Dawson clusters are largely influenced by the multiple redox states of the rigid metal oxide framework. researchgate.net
The structural diversity of these compounds is further enhanced by the possibility of forming various isomers and substituted derivatives. The choice of the central heteroatom in the Keggin or Dawson structure can also influence the properties of the resulting nickel-substituted POM. nih.gov
| Compound | Structural Type | Key Features |
| [Ni6(μ3-OH)3(DACH)3(H2O)6(PW9O34)]·31H2O | Keggin | An isolated hexa-Ni-substituted Keggin unit decorated with 1,2-Diaminocyclohexane (DACH). nih.gov |
| α-[SiW9O37{Ni(H2O)}3]−10 | Keggin | A three-nickel-substituted Keggin-type polyoxometalate. nih.gov |
| [Ni(H2O)XW11O39]n− (X = P, Si, Ge) | Keggin | Nickel-monosubstituted Keggin-type POMs used to study structure-activity relationships in catalysis. nih.gov |
| [Na2(H2O)2Ni2(As2W15O56)2]18– | Dawson | A sandwich-type polyoxometalate based on Wells-Dawson fragments. researchgate.net |
| [Ni6(OH)(BO3)2(dien)2(B-α-SiW10O37)2]2 | Sandwich-Type | A Ni6-substituted sandwich-type POM constructed from two B-α-{SiW10O37} units and an unusual boat-like {Ni6(OH)(BO3)2(dien)2} cluster. rsc.org |
| [Ni12(OH)9(PO4)4(A-α-SiW9O34)[W4O10(OH)(PO2(OH)2)2(A-α-SiW9O34)2]} | Complex Cluster | A Ni12-substituted POM comprised of a novel {Ni12(OH)9(PO4)4} core and lacunary Keggin fragments. rsc.org |
| [Ni13(H2O)3(OH)9(PO4)4(SiW9O34)3] | Complex Cluster | A {Ni13} core connected by inorganic linkers and encapsulated by lacunary A-α-{SiW9O34} POM units. acs.org |
| [Ni25(H2O)2OH)18(CO3)2(PO4)6(SiW9O34)6] | Complex Cluster | Represents the largest POM-based Ni cluster to date, with a {Ni25} core. acs.org |
High-Nuclearity Magnetic Clusters (focus on structure)
Beyond the classic Keggin and Dawson structures, research has led to the synthesis of high-nuclearity nickel-tungsten POM clusters with interesting magnetic properties. These clusters often feature complex core structures where multiple nickel ions are bridged by ligands such as hydroxides, phosphates, or carbonates, and are encapsulated by lacunary POM units. rsc.orgacs.org
For example, a Ni12-substituted POM has been synthesized that contains a novel {Ni12(OH)9(PO4)4} core. rsc.org Another example is a Ni6-substituted sandwich-type POM constructed from two B-α-{SiW10O37} units and an unusual boat-like {Ni6(OH)(BO3)2(dien)2} cluster. rsc.org Even larger clusters have been reported, including those with {Ni13} and {Ni25} cores, representing some of the largest POM-based nickel clusters known. acs.org These high-nuclearity clusters can exhibit interesting magnetic behaviors due to the interactions between the numerous nickel centers. rsc.org The design of such high-nuclearity magnetic clusters is a burgeoning area within POM chemistry. core.ac.uk
Hybrid POMs with Organic Ligands
The functionalization of Ni-W POMs with organic ligands opens up a vast area of hybrid inorganic-organic materials. This approach allows for the tuning of the POM's properties and the creation of new materials with combined functionalities. Organic ligands can be covalently attached to the POM framework or can be part of the counter-cation structure.
One strategy involves using organic ligands to bridge POM units, leading to the formation of extended structures like one-dimensional chains or two-dimensional layers. nih.gov For instance, adipate (B1204190) ligands have been used to bridge adjacent isolated {Ni6PW9} cluster units to form a 1D helical chain. nih.gov The choice of the organic linker is crucial in determining the final architecture of the hybrid material. nih.gov
Another approach involves the use of organic ligands that coordinate directly to the nickel centers within the POM framework. This can lead to the formation of hybrid compounds where the organic and inorganic components are intimately linked. researchgate.netresearchgate.net The covalent functionalization of POMs with organic moieties is a powerful tool to control and enhance their redox properties for various applications. worktribe.comresearchgate.net
Electronic and Coordination Chemistry of Nickel within POM Frameworks
The incorporation of nickel into polyoxometalate frameworks significantly influences their electronic and coordination chemistry. Understanding these aspects is crucial for designing Ni-W POMs with specific catalytic, magnetic, or electronic properties.
Valence States and Coordination Environments of Nickel Centers
In most reported Ni-W POMs, nickel is present in the +2 oxidation state (NiII). This has been confirmed through techniques like Bond Valence Sum (BVS) calculations. nih.gov The coordination environment of the nickel centers can vary depending on the specific structure.
In hexa-Ni-substituted Keggin-type POMs, for example, there can be two distinct nickel environments. Some Ni2+ ions may occupy the lacunary sites of the {PW9} unit and be coordinated to oxygen atoms from the POM framework and water molecules, resulting in a NiO6 octahedral geometry. Other nickel ions can be located at the vertices of the nickel cluster and be coordinated to both oxygen and nitrogen atoms from organic ligands, leading to a NiO4N2 octahedral environment. nih.gov The ability to accommodate different coordination geometries allows for a high degree of structural flexibility.
Role of Nickel in Modifying POM Electronic Properties
The introduction of nickel into a POM framework can significantly alter its electronic properties. Nickel substitution is often a crucial feature for catalytic activity, as seen in photochemical hydrogen evolution where nickel-containing Keggin-type POMs show enhanced performance compared to their nickel-free analogues. nih.gov
Furthermore, the redox properties of POMs can be tailored by the incorporation of different transition metal ions, including nickel. gla.ac.uk The ability to control the electronic properties of Ni-W POMs is essential for their application in areas such as catalysis, where electron transfer processes are fundamental. acs.org
Polyoxometalate-Supported Transition Metal Complexes
The functionalization of POMs by supporting transition metal complexes on their surface or incorporating them within their structure is a key strategy for developing novel catalysts. These systems can serve as robust, all-inorganic analogues for complex biological and industrial catalysts.
A central design principle for creating active POM-based water oxidation catalysts (WOCs) is the incorporation of one or more redox-active transition metals into the POM framework to facilitate the four-electron water oxidation process. nih.gov The presence of multiple metal sites is advantageous as it allows the distribution of the four-electron transfer among the different active centers. nih.gov
Research has demonstrated that the activity of POM-based catalysts can be significantly influenced by the coordination geometry of the transition metal. For instance, in certain hybrid POM systems, complexes with a six-coordinated transition metal center have been found to be more active than those with a five-coordinate geometry. The way the POM ligand binds to the transition metal centers also matters; systems where a single POM unit bridges two transition metals tend to be more active than those with a simple monodentate linkage.
In the context of water oxidation, high-valent nickel species, such as Ni³⁺ and Ni⁴⁺, are considered to be the critical active intermediates in the catalytic cycle. nih.gov The structure of the POM must be able to stabilize these high-valent states to be an effective catalyst. For example, the Weakley sandwich-type structure, such as [Co₄(H₂O)₂(B-α-PW₉O₃₄)₂]¹⁰⁻, has been a successful platform for cobalt-based WOCs, and similar structural motifs are explored for nickel. rsc.org The study of how the electronic structure and redox properties of the POM anion influence catalytic activity is a key area of investigation. rsc.org
A significant challenge in the application of Ni-W POMs as catalysts is their stability, particularly under the harsh oxidative and pH conditions required for reactions like water oxidation. Many reported Ni-containing POMs exhibit high instability towards hydrolytic decomposition, which can prevent their use as water oxidation catalysts (WOCs). nih.govrsc.org
This hydrolytic instability can lead to the decomposition of the POM on both the tungsten and nickel sites, resulting in a complete reorganization of the original molecular framework. nih.gov Such degradation raises concerns about the true nature of the active catalyst, as it could potentially be ill-defined transition metal oxides or hydroxides formed in situ, rather than the intact molecular POM. nih.gov
However, not all Ni-W POMs are inherently unstable. For example, electrochemical studies of the di-nickel species [{β-SiNi₂W₁₀O₃₆(OH)₂(H₂O)}₂]¹²⁻ showed no evidence of catalytically active, heterogeneous nickel oxide depositing on the electrode surface during water oxidation, suggesting the molecular species remained intact and was the true catalyst. nih.gov
To address the stability issue, researchers have developed strategies to protect the POM framework. One promising approach is the encapsulation of the Ni-W POM anions within the pores of a robust, positively charged metal-organic framework (MOF). This method has been shown to prevent the uncontrolled hydrolysis of the POM, leading to a recyclable catalyst with stable performance for water oxidation. nih.gov This stabilization allows for the rational design of more robust POM-based electrocatalysts. nih.gov
Electrochemical and Catalytic Functions of Ni-W POMs
The unique electronic properties and structural versatility of Ni-W POMs make them highly suitable for a range of electrochemical and catalytic applications, most notably in the field of artificial photosynthesis and green chemistry.
The oxidation of water to produce molecular oxygen is a critical half-reaction in water splitting for hydrogen fuel production. Ni-W POMs have emerged as promising, noble-metal-free catalysts for this demanding transformation.
Several polynuclear nickel-containing polyoxotungstates have been synthesized and shown to be active for visible light-driven water oxidation. These catalysts often feature nickel-oxo cores that bear a structural resemblance to the {Mn₄O₅Ca} oxygen-evolving center found in Photosystem II. For instance, POMs containing {Ni₃O₃} quasi-cubane or {Ni₄O₄} cubane (B1203433) units have demonstrated good photocatalytic activity. mdpi.com
Electrochemical studies provide further insight into the catalytic mechanism. The di-nickel tungstate (B81510) [{β-SiNi₂W₁₀O₃₆(OH)₂(H₂O)}₂]¹²⁻ exhibits a catalytic oxidative wave with an onset potential of approximately 1.0 V vs. Ag/AgCl in borate (B1201080) buffer (pH 9.0), which is distinct from the behavior of simple NiSO₄ salts under the same conditions. nih.gov More recently, tri-Ni-containing POMs have been developed. When stabilized within a MOF, these catalysts can achieve a low onset potential for water oxidation of around 1.46 V vs. NHE and maintain stable performance. nih.gov
The table below summarizes the performance of several reported Ni-W POMs in water oxidation catalysis.
| Catalyst Name/Formula | Ni Core Structure | Conditions | Performance Metric (TON¹) |
| Na₂₄[Ni₁₂(OH)₉(CO₃)₃(PO₄)(SiW₉O₃₄)₃]·56H₂O | {Ni₁₂} | Visible Light, Homogeneous | 128.2 |
| Na₂₅[Ni₁₃(H₂O)₃(OH)₉(PO₄)₄(SiW₉O₃₄)₃]·50H₂O | {Ni₁₃} | Visible Light, Homogeneous | 147.6 |
| Na₅₀[Ni₂₅(H₂O)₂OH)₁₈(CO₃)₂(PO₄)₆(SiW₉O₃₄)₆]·85H₂O | {Ni₂₅} | Visible Light, Homogeneous | 204.5 |
| [{β-SiNi₂W₁₀O₃₆(OH)₂(H₂O)}₂]¹²⁻ | {Ni₂} | Electrochemical, pH 9.0 | Onset Potential: ~1.0 V vs Ag/AgCl |
| Tri-Ni-POM @ MIL-101(Cr)-MOF | {Ni₃} | Electrochemical | Onset Potential: ~1.46 V vs NHE |
| ¹TON = Turnover Number, a measure of catalytic activity. |
While Ni-W POMs have demonstrated significant potential in catalysis, their application in the field of electrocatalytic sensing is less developed. Specifically, the use of Nickel-Tungsten Polyoxometalates for the direct electrocatalytic detection of analytes like hydrogen peroxide (H₂O₂) is not extensively reported in current scientific literature.
Research into electrochemical sensors for H₂O₂ often involves various nickel-based materials, such as nickel nanoparticles or nickel-containing metal-organic frameworks, due to nickel's electrocatalytic activity towards H₂O₂ reduction or oxidation. However, the specific combination of nickel supported by a tungsten-based polyoxometalate for this sensing purpose appears to be a largely unexplored area.
It is noteworthy that some Ni-W POMs have been investigated as catalysts for oxidation reactions that use hydrogen peroxide as the oxidant. For example, certain nickel bisphosphonate polyoxotungstates act as pre-catalysts for the oxidation of alcohols to ketones or carboxylic acids, with H₂O₂ serving as the stoichiometric oxidant. This indicates that Ni-W POMs can interact with and activate H₂O₂, a fundamental requirement for a sensor, but their development as analytical devices for its detection remains a future research opportunity.
Material Engineering and Interface Phenomena in Nickel Oxotungsten Systems
Doping and Modification Strategies
The incorporation of nickel as a dopant into tungsten oxide (WO₃) thin films has been identified as a highly effective strategy for enhancing their functional properties, particularly for electrochromic and gas sensing applications. Doping with nickel can introduce crystal defects, create oxygen vacancies, and induce significant changes in the nanostructure of the WO₃ films, leading to improved performance. rsc.orgscispace.comrsc.org
In the realm of electrochromism, nickel-doped tungsten oxide (Ni-WO₃) thin films exhibit superior characteristics compared to their undoped counterparts. For instance, Ni-doping can lead to a vertically aligned nanorod morphology, which provides a larger surface area for electrochemical reactions. rsc.orgscispace.com This structural modification contributes to ultrahigh optical modulation, with some studies reporting over 85% modulation between 600 and 900 nm. rsc.orgscispace.com Furthermore, Ni-doping has been shown to increase the coloration efficiency (CE), a key metric for electrochromic performance. A 3 wt. % Ni-doped WO₃ film fabricated by electrodeposition showed a CE of 75.12 cm²/C, a maximum optical modulation of 81.90%, and exceptional reversibility of 99.4%. dntb.gov.uamdpi.com Another study reported a high CE of 60.5 mC²/C at 600 nm for low-concentration Ni-WO₃ films. rsc.orgscispace.com These enhancements are attributed to the tailored nanogranular and porous structure which facilitates better diffusion for electrolytic ions. mdpi.com The introduction of Ni²⁺ ions, which have an atomic radius similar to W⁶⁺, is considered beneficial for enhancing the electrochromic activity of WO₃-based nanomaterials. mdpi.com Flexible electrochromic devices based on Ni(0.5)WO₃ have demonstrated a high CE of 60.62 cm²/C and excellent cyclic stability for up to 25,000 cycles. acs.org
Beyond electrochromism, nickel doping also significantly improves the gas sensing capabilities of WO₃. The introduction of Ni²⁺ ions into the WO₃ host lattice has been shown to enhance the detection of hydrogen sulfide (B99878) (H₂S) gas. researchgate.net The response to 50 ppb H₂S gas at room temperature was notably improved in Ni-doped WO₃ sensors compared to pure WO₃. researchgate.net The synergistic effect of Ni doping can also accelerate the kinetics of water oxidation and extend the light absorption range of WO₃ photoanodes for photoelectrochemical applications. doi.org
| Property | Pure WO₃ | Ni-Doped WO₃ | Reference |
| Optical Modulation | 66.2% | Up to 85% | rsc.orgscispace.comacs.org |
| Coloration Efficiency (CE) | 41.5 cm²/C | 60.62 cm²/C, 75.12 cm²/C | dntb.gov.uamdpi.comacs.org |
| Cyclic Stability | - | ~5500 cycles, 25,000 cycles | rsc.orgscispace.comacs.org |
| H₂S Gas Response (50 ppb) | 7% | 23% (with NiSO₄ precursor) | researchgate.net |
The promotion of one metal oxide with another can lead to synergistic effects that significantly enhance catalytic activity and selectivity for specific reactions. A prominent example is the use of nickel to promote indium oxide (In₂O₃) catalysts for the hydrogenation of carbon dioxide (CO₂) to methanol (B129727) (CH₃OH). nih.govacs.orgacs.orgnih.gov This process is of great interest for CO₂ utilization and the production of green fuels.
Bare In₂O₃ exhibits high selectivity for methanol but has limited activity. rsc.org The addition of nickel can substantially increase the CO₂ conversion rate. rsc.org The nature of the active nickel sites is crucial; studies combining density functional theory and microkinetic modeling have shown that small clusters of nickel atoms adsorbed on the In₂O₃ surface are highly selective for methanol production. nih.govacs.orgnih.gov In contrast, single nickel atoms, whether doped into or adsorbed on the In₂O₃ surface, tend to primarily catalyze the formation of carbon monoxide (CO). nih.govacs.orgnih.gov
The synergistic interaction between a Ni-In alloy and In₂O₃ is credited for the higher activity compared to In₂O₃ alone. nih.govacs.org Highly dispersed InNi₃ patches formed on the In₂O₃ surface can boost methanol production by supplying neutral hydrogen species. nih.govacs.org The presence of Ni can also enhance the reducibility of In₂O₃. rsc.org However, the formation of Ni-In bimetallic species can sometimes have a negative effect on methanol production, highlighting the delicate balance required in the catalyst's nanostructure. rsc.orgresearchgate.net Research has shown that nickel-lean catalysts with nanometric alloy layers can provide a favorable balance, driving methanol synthesis. researchgate.net This synergy between the oxide and alloy phases is a key factor in maximizing catalyst performance. stanford.edu
Nanostructure Design and Fabrication
The performance of nickel-oxotungsten materials is intrinsically linked to their structure at the nanoscale. The design and fabrication of specific architectures such as nanoparticles, nanowires, and thin films allow for the fine-tuning of their physical and chemical properties.
Various synthesis methods have been developed to produce nickel tungstate (B81510) (NiWO₄) and related materials in diverse nanostructured forms. These architectures offer high surface-area-to-volume ratios and unique electronic and optical properties, making them suitable for applications in catalysis, energy storage, and sensing.
Nanoparticles: Nickel tungstate nanoparticles can be synthesized through several wet-chemical techniques. The co-precipitation method, involving the reaction of nickel and tungstate ion solutions, is a common approach to produce NiWO₄ nanoparticles. researchgate.net Other methods include solution combustion, which can yield nearly spherical nanoparticles with average sizes of 15–35 nm, and ultrasonication-assisted synthesis. espublisher.comcore.ac.uk Green synthesis routes using microwave irradiation are also being explored as environmentally friendly alternatives. worldsresearchassociation.com
Nanowires: Facile solvothermal synthesis has been successfully employed to create NiWO₄ nanowires. nih.gov This method involves reacting precursors in a solvent, such as ethylene (B1197577) glycol, at elevated temperatures and pressures, leading to the formation of one-dimensional nanostructures. These nanowires have shown high specific capacitance, making them promising for supercapacitor applications. nih.gov
Thin Films: Nickel-oxotungsten thin films are critical for electronic and electrochromic devices. They can be fabricated using various deposition techniques. A seed-free hydrothermal method can be used to grow Ni-doped WO₃ nanostructured films directly onto transparent conducting substrates. rsc.orgscispace.com Other methods include electrodeposition, sol-gel, and RF magnetron sputtering, which allow for the creation of uniform films with controlled thickness and composition. mdpi.comacs.orgresearchgate.net
Precise control over the size and shape of nickel-oxotungsten nanostructures is essential for optimizing their properties. Different synthesis parameters and techniques can be manipulated to achieve desired morphologies.
For nanoparticles synthesized via precipitation, experimental parameters such as the concentration of nickel and tungstate precursors and the flow rate of reagent addition have been shown to be significant variables for tuning the particle size. researchgate.net By applying statistical design of experiments, such as the Taguchi method, optimal conditions for synthesizing nanoparticles with a specific diameter can be determined. researchgate.net
The choice of synthesis method also profoundly influences the resulting morphology. For example, a hydrothermal process can produce self-assembled NiWO₄ nano-nests on a titanium substrate, while amorphous, burl-like nanostructures can be synthesized on flexible conductive fabric. nih.gov Similarly, the use of different nickel precursors (e.g., nickel chloride vs. nickel sulfate) in the chemical bath deposition of Ni-doped WO₃ thin films can result in different surface morphologies, such as nano-ball shapes. researchgate.net Solvothermal synthesis in ethylene glycol has been specifically shown to yield NiWO₄ nanowires. nih.gov This control over morphology is crucial as it directly impacts the material's surface area, reactivity, and ultimately, its performance in various applications.
Composite Materials and Hybrid Systems
Integrating nickel-oxotungsten compounds with other materials to form composites and hybrid systems is a powerful strategy to unlock new functionalities and enhance existing properties. By combining materials with complementary characteristics, synergistic effects can be achieved, leading to superior performance in devices such as sensors, supercapacitors, and catalysts.
A notable example is the creation of nickel tungstate-graphene (NiWO₄-RGO) nanocomposites. rsc.orgrsc.org In these materials, NiWO₄ nanoparticles act as spacers that prevent the restacking of individual reduced graphene oxide sheets, while also serving as an electrochemical catalyst. rsc.org This combination results in a material with multivalent electronic states and enhanced sensing performance for the simultaneous electrochemical detection of heavy metal ions like cadmium, lead, copper, and mercury. rsc.orgrsc.org The synergistic effect between the binary metal oxide and the conductive graphene network is key to this improved performance. rsc.org
In another application, nickel tungstate nanosheets have been anchored onto carbon nanofibers (CNF) to create a composite electrode for electrochemical sensing. researchgate.net The hydrothermal technique is used to prepare the NiWO₄ nanosheets, which are then integrated with the high-surface-area and conductive CNF network. researchgate.net This hybrid material demonstrates enhanced capabilities for the detection of metronidazole. researchgate.net
Hybrid supercapacitors represent another area where these composite systems excel. A hybrid device can be assembled using NiWO₄ as the positive electrode and a porous carbon material, like activated carbon (AC), as the negative electrode. nih.govproquest.comchemijournal.com Such a configuration can increase the operating voltage range of the supercapacitor in aqueous electrolytes, leading to significantly higher energy density. proquest.com For instance, a hybrid supercapacitor using a cobalt/nickel tungstate composite as the positive electrode and activated carbon as the negative electrode exhibited a good energy density of 11.96 Wh/kg at a power density of 1090 W/kg, along with excellent cyclic stability. chemijournal.comchemijournal.com These examples underscore the versatility and potential of designing composite and hybrid systems based on nickel-oxotungsten materials for advanced energy and environmental applications.
Integration with Conductive Substrates (e.g., nickel foam, carbon nanotubes)
The integration of nickel-oxotungsten (NiWO₄) with conductive substrates has been a significant area of research, primarily aimed at enhancing its electrochemical performance for applications such as supercapacitors and sensors. By directly growing or anchoring NiWO₄ nanostructures onto conductive backbones like nickel foam and carbon nanotubes, researchers can create binder-free electrodes with improved electrical conductivity, larger surface area, and enhanced cycling stability.
A facile one-step hydrothermal method has been successfully employed to synthesize NiWO₄ nanostructures directly on nickel foam. nih.govrsc.org This approach results in a binder-free electrode, which mitigates the issues of high internal resistance and poor rate capability often associated with traditional powder-based electrodes. The resulting NiWO₄/Ni foam composite exhibits excellent electrochemical performance, with a high specific capacitance. For instance, one study reported a specific capacitance of 797.8 F g⁻¹ at a current density of 1 A g⁻¹ after 3000 cycles. rsc.org Even when the current density was increased twenty-fold, the material retained 55.6% of its original capacitance, demonstrating good rate capability. rsc.org Furthermore, these composites have shown outstanding cycling stability, with the capacitance increasing after 6000 cycles, a phenomenon attributed to the highly evolved surface area and microstructure of the material. nih.govrsc.org
Similarly, the combination of nickel-oxotungsten with carbon nanotubes (CNTs) has been explored to leverage the high conductivity and large surface area of CNTs. In one study, NiWO₄ microflowers were decorated with multi-walled carbon nanotubes (MWCNTs) to create a composite material for ammonia (B1221849) (NH₃) detection. acs.org This composite demonstrated significantly enhanced sensing performance compared to pristine NiWO₄, which was attributed to the porous structure of the material, the large specific surface area, and the formation of a p-n heterojunction between the MWCNTs and NiWO₄. acs.org Another research effort developed a novel NiWO₄/Ni/carbon composite fiber through a combination of electrospinning and spray deposition. researchgate.net In this composite, NiWO₄ and metallic nickel were uniformly dispersed within and on the surface of the carbon fibers. researchgate.net This material, when used as a supercapacitor electrode, exhibited a sharp increase in specific capacitance after 1500 cycles, a behavior credited to the oxidation of metallic Ni into ionic Ni²⁺, which created more reactive sites. researchgate.net
Table 1: Electrochemical Performance of Nickel-Oxotungsten Integrated with Conductive Substrates
| Composite Material | Synthesis Method | Application | Key Performance Metrics |
|---|
Polymer Composites for Enhanced Performance
A notable example is the synthesis of a bimetallic cobalt-nickel-tungstate (CNWO) anchored polypyrrole (PPY) nanocomposite. acs.org In this work, CNWO nanoparticles were synthesized via a hydrothermal method and then integrated into a PPY matrix through a simple ultrasonication process. acs.org The incorporation of nickel into the tungstate matrix was found to facilitate electrochemical activity and substantially improve the conductivity of the composite. acs.org The resulting CNWO-PPY nanocomposite, when used as an electrode material for the electrochemical detection of diphenylamine, demonstrated enhanced performance. acs.org The homogeneous distribution of the CNWO nanoparticles throughout the layered PPY matrix indicated a robust integration between the two materials, which is crucial for effective charge transfer and catalytic activity. acs.org
The choice of the polymer matrix and the synthesis method are critical in determining the final properties of the composite. In-situ polymerization is a common technique where the monomer is polymerized in the presence of the inorganic filler, leading to a homogeneous dispersion of the nanoparticles within the polymer matrix. jacsdirectory.com This method has been used to prepare composites of polypyrrole with other metal oxides, resulting in materials with aggregated granular morphologies. ijeee.in The electrical conductivity of these composites is influenced by the weight percentage of the inorganic filler and the temperature. ijeee.in Generally, the conductivity of such composites tends to increase with temperature, a characteristic of amorphous materials. ijeee.in
Table 2: Properties of Nickel-Oxotungsten Based Polymer Composites
| Composite Material | Synthesis Method | Key Findings |
|---|
Future Research Directions and Unexplored Avenues
Development of Novel Nickel-Oxotungsten Architectures
The design and synthesis of new structural forms of nickel-tungsten materials are fundamental to enhancing their properties and performance. Future work will likely focus on creating complex, multi-component systems with precisely controlled features at the nanoscale.
One promising direction is the development of ternary sulfides, such as those of cobalt-tungsten and nickel-tungsten (MWSₓ), which can be grown on conductive electrode surfaces. rsc.orgresearchgate.net These materials form layered structures similar to WS₂ and have shown potential as efficient and robust electrocatalysts. rsc.orgresearchgate.net
Another innovative approach involves the creation of core-shell structures. For instance, encapsulating nickel nanoparticles within a hexagonal boron nitride (h-BN) shell (Ni@h-BN) has been shown to improve performance in the hydrogen oxidation reaction (HOR). researchgate.net The h-BN shell helps to maintain the active metallic Ni phase. researchgate.net Research into different shell materials and core compositions could lead to catalysts with even greater stability and activity.
Furthermore, exploring the impact of various oxide supports and additives continues to be a fruitful area. The use of materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂) can significantly influence the dispersion and particle size of the active nickel-tungsten phase, thereby affecting catalytic activity. mdpi.com Future studies will likely investigate a wider range of support materials and composite structures to tailor the catalyst's properties for specific reactions.
Exploration of New Catalytic Transformations and Selectivities
A primary driver of nickel-oxotungsten research is the discovery of new catalytic applications and the ability to control reaction selectivity. While applications in hydrodesulfurization and electrocatalysis are established, significant opportunities exist in other areas of chemical synthesis.
A key area of exploration is selective oxidation. For example, catalysts based on nickel salt heteropolytungstates have demonstrated high efficiency in the selective oxidation of diphenyl sulfide (B99878). researchgate.net Depending on the catalyst composition, these systems can achieve high conversion rates and be tuned to produce either sulfoxide (B87167) or sulfone with high selectivity. researchgate.net Future research could expand this concept to a broader range of oxidation reactions, which are crucial in the chemical industry.
The performance of nickel-tungsten materials in energy-related reactions, such as the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR), remains a major focus. rsc.orgresearchgate.net Ternary nickel-tungsten sulfides are attractive, earth-abundant alternatives to precious metal catalysts like platinum for these reactions. rsc.orgresearchgate.net Investigating how the ratio of nickel to tungsten and the inclusion of other metals affect activity and stability is a critical path forward. rsc.org
Additionally, the use of nickel-tungsten sulfide catalysts in the hydroconversion and hydrocracking of heavy oils presents another avenue for development. mdpi.com Optimizing these catalysts to handle diverse and challenging feedstocks is of significant industrial importance.
| Catalyst System | Catalytic Application | Key Findings |
| Nickel Salt Heteropolytungstates | Selective Oxidation of Diphenyl Sulfide | High conversion (90% in 15 min) and tunable selectivity towards sulfone or sulfoxide. researchgate.net |
| Ternary Nickel-Tungsten Sulfides (NiWSₓ) | Hydrogen Evolution Reaction (HER) | Efficient and robust electrocatalysis over a wide pH range, offering an alternative to platinum. rsc.orgresearchgate.net |
| Ni@h-BN Core-Shell | Hydrogen Oxidation Reaction (HOR) | Improved performance and stability by maintaining the active metallic Ni phase. researchgate.net |
| Nickel-Tungsten Sulfide with Oxide Additives | Hydroconversion of Hydrocarbons | Catalytic activity in hydrocracking is dependent on the concentration of acid sites from additives. mdpi.com |
Advanced In Situ Characterization Techniques for Mechanistic Studies
A deeper understanding of how nickel-oxotungsten catalysts function at a molecular level is essential for rational design. Advanced in-situ and operando characterization techniques, which monitor the catalyst under actual reaction conditions, are pivotal in this endeavor. researchgate.net
These methods allow researchers to observe the dynamic changes in a catalyst's composition, structure, and electronic state during a reaction. researchgate.net This provides critical insights into identifying the true active sites and understanding the reaction mechanisms, which are often complex and not fully understood. researchgate.net For example, in-situ characterization combined with theoretical calculations has been used to study how oxygen, hydrogen, and hydroxyl species interact with the nickel surface in Ni@h-BN catalysts during the HOR. researchgate.net
Future research will increasingly rely on a suite of these advanced techniques. The development of novel in-situ/operando methods is considered imperative for probing the structural evolution of catalysts under conditions that closely mimic industrial applications. researchgate.net
| Characterization Technique | Application in Ni-W Research | Insights Gained |
| In-Situ/Operando Spectroscopy | Probing catalyst mechanisms during operation. | Real-time monitoring of structural and electronic changes, identification of active sites and intermediates. researchgate.net |
| Density Functional Theory (DFT) | Simulating interactions at the catalyst surface. | Understanding the weakening of binding energies for hydrogen and oxygen species, leading to improved activity. researchgate.net |
| Raman & NMR Spectroscopy | Structural characterization of heteropolyanions. | Confirmation that catalysts preserve their structural integrity and expected properties after synthesis. researchgate.net |
Theoretical Predictions and Machine Learning in Nickel-Oxotungsten Research
The integration of computational modeling and artificial intelligence is set to revolutionize the discovery and optimization of materials like nickel-oxotungsten. Theoretical approaches, particularly Density Functional Theory (DFT), are already instrumental in understanding reaction mechanisms and predicting catalyst behavior. researchgate.net
Looking forward, machine learning (ML) and artificial intelligence are poised to play an even larger role. researchgate.net ML models can be trained on large datasets from experiments and theoretical calculations to predict the properties and performance of new materials, significantly accelerating the design process. cam.ac.ukosti.gov For instance, machine learning models have been successfully developed to predict the microstructure and strength of nickel-based superalloys, demonstrating the potential of these methods. cam.ac.uk By incorporating domain knowledge, these models can even extrapolate to predict the properties of compositions that have not yet been synthesized. cam.ac.uk
The application of such models to nickel-oxotungsten systems could predict catalytic activity, selectivity, and stability based on the material's composition and structure. This data-driven approach will guide experimental efforts, making the search for optimal catalysts more efficient and less reliant on trial-and-error. osti.gov
Sustainable and Green Synthesis Routes
The environmental impact of chemical synthesis is a growing concern. Consequently, developing sustainable and "green" methods for producing nickel-oxotungsten compounds is a critical area of future research. These methods aim to be cost-effective, reduce waste, and avoid the use of toxic substances. nih.gov
A prominent approach is the use of plant extracts as reducing, stabilizing, and capping agents in the synthesis of nanoparticles. nih.govresearchgate.netresearchgate.net Various studies have successfully demonstrated the green synthesis of nickel oxide nanoparticles using extracts from sources like Coriandrum sativum, Berberis balochistanica, and Syzygium aromaticum. nih.govresearchgate.networldsresearchassociation.com These biological molecules offer an eco-friendly alternative to conventional chemical reducing agents. nih.govworldsresearchassociation.com
Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often providing faster reactions and higher energy efficiency. worldsresearchassociation.com Applying these green synthesis principles—using biological precursors and energy-efficient methods—to the production of nickel-oxotungsten compounds is a logical and necessary next step. Research in this area will focus on adapting these methods to create bimetallic or complex oxide materials while maintaining control over their size, shape, and catalytic properties.
| Green Synthesis Method | Plant/Reagent Example | Key Advantage |
| Plant Extract Synthesis | Berberis balochistanica Leaf Extract | Acts as a reducing, stabilizing, and capping agent, providing a cheap, easy, and safe method. nih.gov |
| Microwave-Assisted Synthesis | Coriandrum sativum Leaf Extract | An easy, eco-friendly, and rapid method for producing nanoparticles. worldsresearchassociation.com |
| Biosynthesis | Rhamnus triquetra Leaf Broth | Eco-friendly and cost-efficient fabrication that avoids toxic byproducts. nih.gov |
| Plant Extract Synthesis | Syzygium aromaticum (Clove) Extract | Bio-molecules in the extract facilitate the conversion of nickel salt to nanoparticles. researchgate.net |
Q & A
Q. What supplementary information is essential for validating claims about Nickel–Oxotungsten (1/1) in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
